molecular formula C10H11BrO3 B14024222 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Cat. No.: B14024222
M. Wt: 259.10 g/mol
InChI Key: JZUWJQJBYIZEFU-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

5-bromo-2-ethoxy-3-methoxybenzaldehyde

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3

InChI Key

JZUWJQJBYIZEFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Br)C=O

Origin of Product

United States

Foundational & Exploratory

5-Bromo-2-ethoxy-3-methoxybenzaldehyde: Structural Dynamics, Physicochemical Properties, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, highly functionalized aromatic scaffolds serve as the architectural foundation for novel therapeutics. 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS: 708986-35-0) [3] is a prime example of a versatile, tetra-substituted building block. Featuring a precise arrangement of an electrophilic aldehyde, an electron-withdrawing halogen, and two sterically distinct electron-donating alkoxy groups, this compound offers orthogonal reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven, self-validating synthetic methodologies designed for drug development professionals.

Chemical Identity & Physicochemical Profiling

The utility of 5-bromo-2-ethoxy-3-methoxybenzaldehyde stems from the electronic push-pull dynamics across its benzene ring. The bulky ethoxy and methoxy groups at the 2- and 3-positions create a sterically congested environment around the aldehyde, which can dictate the stereochemical outcome of downstream nucleophilic additions. Meanwhile, the bromine atom at the 5-position acts as an ideal handle for transition-metal-catalyzed cross-coupling reactions.

The following table summarizes the core quantitative data and predicted physicochemical properties critical for formulation and synthetic planning:

PropertyValueCausality / Significance
IUPAC Name 5-Bromo-2-ethoxy-3-methoxybenzaldehydeDefines the 1,2,3,5-tetrasubstitution pattern.
CAS Registry Number 708986-35-0 [3]Unique identifier for commercial sourcing.
Molecular Formula C10H11BrO3Establishes stoichiometric baseline.
Molecular Weight 259.10 g/mol Optimal low-MW fragment for lead generation.
LogP (Predicted) ~2.8 - 3.2High lipophilicity due to the bromo and ethoxy groups; ideal for crossing lipid bilayers in cellular assays.
Hydrogen Bond Donors 0Lack of -OH/NH groups prevents non-specific hydrogen bonding, increasing target specificity.
Hydrogen Bond Acceptors 3The three oxygen atoms can participate in crucial dipole interactions within target protein binding pockets.

Validated Synthetic Methodologies

The de novo synthesis of 5-bromo-2-ethoxy-3-methoxybenzaldehyde from commercially available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a robust, two-step process. The workflow relies on regioselective electrophilic aromatic substitution followed by a Williamson ether synthesis.

Synthesis A ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) B 5-Bromo-o-vanillin (5-Bromo-2-hydroxy-3-methoxybenzaldehyde) A->B Br2, NaOAc AcOH, 0 °C to RT C 5-Bromo-2-ethoxy-3-methoxybenzaldehyde B->C EtBr, K2CO3 DMF, 80 °C

Figure 1: Two-step synthetic route to 5-bromo-2-ethoxy-3-methoxybenzaldehyde.

Protocol 1: Regioselective Electrophilic Bromination

Objective: Convert ortho-vanillin to 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Causality & Mechanism: The strong electron-donating effect of the phenolic -OH group activates the ring and directs the incoming bromonium ion (


) to the para position (C5). The ortho position is sterically blocked, and the aldehyde is meta-directing, ensuring high regioselectivity. Acetic acid acts as a polar protic solvent, while sodium acetate buffers the hydrobromic acid (HBr) byproduct, preventing acid-catalyzed degradation of the aldehyde [1].

Step-by-Step Procedure:

  • Dissolve 1.0 eq of ortho-vanillin in glacial acetic acid (approx. 3 M concentration).

  • Add 1.1 eq of anhydrous sodium acetate and cool the reaction vessel to 0 °C using an ice bath.

  • Add 1.1 eq of elemental bromine (

    
    ) dropwise over 30 minutes to control the exothermic reaction.
    
  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Self-Validation Check: The initial clear solution will transition to a deep orange/red suspension. Quench the reaction by pouring it into ice water; the product will immediately precipitate as a pale yellow solid. Thin-Layer Chromatography (TLC) (20% EtOAc/Hexanes) will confirm the disappearance of the starting material and the appearance of a less polar spot.

  • Filter, wash with cold water, and dry under a vacuum to yield the intermediate.

Protocol 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Convert the intermediate to 5-bromo-2-ethoxy-3-methoxybenzaldehyde. Causality & Mechanism: The intermediate is dissolved in N,N-Dimethylformamide (DMF), a polar aprotic solvent that poorly solvates the phenoxide anion, thereby drastically increasing its nucleophilicity. Potassium carbonate (


) is utilized as a mild base; it is sufficiently basic to deprotonate the relatively acidic phenol (pKa ~7.5, lowered by the electron-withdrawing -Br and -CHO groups) without triggering unwanted aldol condensations [2].

Step-by-Step Procedure:

  • Dissolve 1.0 eq of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in dry DMF (approx. 0.5 M).

  • Add 2.5 eq of finely powdered anhydrous

    
    .
    
  • Self-Validation Check 1: The mixture will immediately turn a vibrant yellow/orange, visually confirming the formation of the highly conjugated phenoxide anion.

  • Add 1.5 eq of ethyl bromide (bromoethane) dropwise.

  • Heat the reaction mixture to 80 °C under an inert argon atmosphere for 4–6 hours.

  • Self-Validation Check 2: Cool the mixture and quench with distilled water. The high lipophilicity of the fully alkylated product will cause it to crash out of the aqueous DMF solution as an off-white precipitate. Furthermore, Fourier-Transform Infrared Spectroscopy (FTIR) of the isolated solid will show a complete disappearance of the broad -OH stretch at ~3200

    
    , validating full conversion.
    
  • Extract with ethyl acetate, wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    

Applications in Medicinal Chemistry & Downstream Functionalization

In drug discovery, the value of a building block is measured by its capacity for divergent functionalization. 5-Bromo-2-ethoxy-3-methoxybenzaldehyde offers two orthogonal sites for late-stage diversification: the C1 aldehyde and the C5 bromide.

Functionalization Core 5-Bromo-2-ethoxy-3-methoxybenzaldehyde Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation at C5) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat RedAm Reductive Amination (C-N Bond Formation at C1) Core->RedAm R-NH2, NaBH(OAc)3 DCE, RT Knoevenagel Knoevenagel Condensation (C=C Bond Formation at C1) Core->Knoevenagel Active Methylene Piperidine, Heat

Figure 2: Key divergent downstream functionalization pathways in medicinal chemistry.

  • Suzuki-Miyaura Cross-Coupling: The C5 bromide is highly activated for oxidative addition by Palladium(0) catalysts. This allows researchers to append various aryl or heteroaryl boronic acids, rapidly generating biaryl libraries targeting kinase hinge regions or protein-protein interfaces.

  • Reductive Amination: The sterically hindered aldehyde can be selectively condensed with primary or secondary amines. The subsequent reduction (typically utilizing

    
    ) yields stable benzylamines, which are ubiquitous pharmacophores in central nervous system (CNS) therapeutics.
    

Analytical Characterization (Predictive NMR Causality)

To ensure the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The specific electronic environments dictate the following predictive


 NMR (

, 400 MHz) shifts:
  • 
     ~10.3 ppm (s, 1H, -CHO):  The aldehyde proton is highly deshielded by the electronegative carbonyl oxygen and the magnetic anisotropy of the aromatic ring.
    
  • 
     ~7.6 ppm (d, J = 2.0 Hz, 1H, Ar-H):  The proton at C6 is strongly deshielded by the adjacent electron-withdrawing aldehyde group. The small coupling constant (J ~ 2.0 Hz) is characteristic of meta-coupling, confirming the 1,2,3,5-tetrasubstitution pattern.
    
  • 
     ~7.3 ppm (d, J = 2.0 Hz, 1H, Ar-H):  The proton at C4, also exhibiting meta-coupling, is slightly more shielded than the C6 proton due to the electron-donating resonance of the adjacent methoxy group.
    
  • 
     ~4.2 ppm (q, J = 7.0 Hz, 2H, -OCH
    
    
    
    CH
    
    
    ):
    The methylene protons of the ethoxy group are deshielded by the directly attached oxygen and split into a quartet by the adjacent methyl group.
  • 
     ~3.9 ppm (s, 3H, -OCH
    
    
    
    ):
    A sharp singlet typical of an aromatic methoxy group.
  • 
     ~1.4 ppm (t, J = 7.0 Hz, 3H, -OCH
    
    
    
    CH
    
    
    ):
    The terminal methyl protons of the ethoxy group, split into a triplet by the adjacent methylene protons.

References

  • Bray, J.M.; Pierce, S.; Angeles-Boza, A.M.; Peczuh, M.W. "Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin." Molecules (MDPI), 2022.[Link]

  • Ravasio, A.; et al. "Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals." Sustainability (MDPI), 2024.[Link]

An In-depth Technical Guide to 5-Bromo-2-ethoxy-3-methoxybenzaldehyde and its Precursor

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability

A comprehensive search for the physicochemical properties of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde reveals a significant scarcity of publicly available experimental data. This compound is not as widely characterized as its direct synthetic precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde .

Therefore, this guide will provide a detailed technical overview of the well-documented precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2), as a foundational reference. We will then present a validated synthetic protocol for the ethylation of this precursor to yield the target compound, 5-Bromo-2-ethoxy-3-methoxybenzaldehyde. Finally, we will discuss the anticipated shifts in physicochemical properties resulting from the transformation of the hydroxyl group to an ethoxy group, providing researchers with a predictive framework for handling and characterizing the target molecule.

Part 1: The Foundational Precursor: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

This compound, also known as 5-Bromo-3-methoxysalicylaldehyde, is a key intermediate in the synthesis of various complex organic molecules and pharmaceutical agents. Its bifunctional nature, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block.

Physicochemical and Spectroscopic Data

The properties of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde are well-established, providing a reliable baseline for understanding its ethoxy derivative.

PropertyValueSource
CAS Number 5034-74-2[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [2]
Appearance Pale cream to pale brown crystalline powder[3]
Melting Point 125-127 °C (lit.)[4]
Boiling Point 277.2 °C at 760 mmHg (Predicted)[5]
Solubility Data not widely available; expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Chloroform.
Density 1.653 g/cm³ (Predicted)[5]
Spectroscopic Profile

Spectroscopic data is crucial for the identification and quality control of this chemical intermediate.

  • ¹H NMR (400 MHz, CDCl₃/TMS):

    • δ = 11.00 (1H, s, OH)

    • δ = 9.86 (1H, s, CHO)

    • δ = 7.31 (1H, d, J = 2.4 Hz, 6-H)

    • δ = 7.18 (1H, d, J = 2.4 Hz, 4-H)

    • δ = 3.92 (3H, s, OCH₃)[4]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ = 195.4 (CHO)

    • δ = 150.9 (C-3)

    • δ = 149.3 (C-2)

    • δ = 126.1 (C-4)

    • δ = 121.3 (C-1)

    • δ = 120.8 (C-6)

    • δ = 111.1 (C-5)

    • δ = 56.3 (OCH₃)[4]

  • Infrared (IR) Spectroscopy: Key stretches include C=O (aldehyde), O-H (hydroxyl), C-O (ether), and C-Br bonds. Spectra are available from public databases.[2][6]

  • Mass Spectrometry (MS): GC-MS data shows characteristic fragmentation patterns for this molecule.[2]

Synthesis Protocol: Bromination of o-Vanillin

The most common synthesis route involves the electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).[4]

Expertise & Causality: The use of acetic acid as a solvent provides a polar medium to dissolve the starting material, while sodium acetate acts as a base to buffer the reaction and trap the HBr byproduct, preventing unwanted side reactions. Bromine is the electrophile that adds to the electron-rich aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing; the position para to the powerful hydroxyl directing group is targeted for bromination.

Step-by-Step Methodology:

  • Dissolve o-vanillin (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Extract the aqueous phase with dichloromethane (3x volumes).

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) or by recrystallization.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product oVanillin o-Vanillin Reaction Electrophilic Aromatic Substitution @ 0°C to RT oVanillin->Reaction Bromine Bromine (Br₂) Bromine->Reaction NaOAc Sodium Acetate NaOAc->Reaction AcOH Acetic Acid (Solvent) AcOH->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Solid Product 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde Purification->Product Purified Product G cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux) Precursor->Reaction EtI Ethyl Iodide EtI->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Workup Filtration & Evaporation Reaction->Workup Cool & Filter Purification Purification Workup->Purification Crude Product Product 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde Purification->Product Final Product

Sources

Technical Guide: Therapeutic Potential of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde Derivatives

[1]

Executive Summary

5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS 708986-35-0) represents a highly versatile pharmacophore in modern medicinal chemistry.[1] Structurally derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), this scaffold integrates three critical features for drug design: a lipophilic ethoxy group at the C2 position, a hydrogen-bond accepting methoxy group at C3, and a metabolically stable bromine atom at C5.[1]

This specific substitution pattern offers a strategic advantage over the more common vanillin (4-hydroxy-3-methoxy) derivatives by altering the electronic landscape and steric profile of the benzene ring.[1] Derivatives of this aldehyde—particularly chalcones , Schiff bases , and stilbenes —have demonstrated significant potential as tubulin polymerization inhibitors , kinase inhibitors , and antimicrobial agents .[1]

Chemical Architecture & Pharmacophore Analysis

The therapeutic efficacy of this scaffold is driven by its unique Structure-Activity Relationship (SAR) elements.[1]

Structural Logic
  • C1-Aldehyde (-CHO): The reactive "warhead" for diversification.[1] It readily undergoes condensation reactions (Claisen-Schmidt, Schiff base formation) to generate diverse heterocyclic libraries.[1]

  • C2-Ethoxy (-OCH₂CH₃): Unlike the hydroxyl group in the parent o-vanillin, the ethoxy group removes the hydrogen bond donor capability while significantly increasing lipophilicity (LogP) .[1] This enhances membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • C3-Methoxy (-OCH₃): Maintains the electron-donating character essential for π-π stacking interactions in protein binding pockets (e.g., the colchicine binding site of tubulin).[1]

  • C5-Bromine (-Br): A critical halogen.[1] It provides:

    • Metabolic Blockade: Prevents oxidative metabolism at the sensitive para-position relative to the ethoxy group.[1]

    • Halogen Bonding: Capable of forming specific halogen bonds (X-bond) with carbonyl backbone residues in target proteins (e.g., kinases).[1]

Synthetic Pathways & Experimental Protocols

The synthesis of the core scaffold and its subsequent derivatives follows a logical, step-wise progression.[1]

Core Synthesis: From o-Vanillin

The precursor, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5-bromo-o-vanillin), is first synthesized via electrophilic aromatic bromination, followed by O-alkylation.[1]

SynthesisPathStarto-Vanillin(2-Hydroxy-3-methoxybenzaldehyde)Step1Bromination(Br2, AcOH, NaOAc)Start->Step1Inter5-Bromo-o-vanillin(Intermediate)Step1->InterStep2O-Alkylation(EtBr, K2CO3, DMF)Inter->Step2Product5-Bromo-2-ethoxy-3-methoxybenzaldehyde(Target Scaffold)Step2->Product

Figure 1: Synthetic route for the production of the 5-Bromo-2-ethoxy-3-methoxybenzaldehyde core.

Detailed Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde from 5-bromo-o-vanillin.

Reagents:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq)[1]

  • Ethyl Bromide (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1][2]

  • DMF (Dimethylformamide) (anhydrous)[1][2]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add Ethyl Bromide (12 mmol) dropwise.

  • Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[1][3]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol to yield white/pale yellow crystals.[1]

Therapeutic Applications & Derivatives[4][5]

Oncology: Tubulin Polymerization Inhibitors (Chalcones)

The most promising application of this scaffold is in the design of chalcones (1,3-diphenyl-2-propen-1-ones).[1] By condensing the aldehyde with substituted acetophenones, researchers create analogs of Combretastatin A4 (CA-4), a potent vascular disrupting agent.[1]

  • Mechanism: The trimethoxy-like pattern (2-ethoxy-3-methoxy) mimics the A-ring of colchicine, binding to the tubulin β-subunit and arresting mitosis in the G2/M phase.[1]

  • Key Derivative: (E)-3-(5-bromo-2-ethoxy-3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[1]

Data Summary: Cytotoxicity (IC₅₀ in µM)

Cell Line Standard (CA-4) 5-Br-2-OEt Derivative Mechanism
MCF-7 (Breast) 0.004 0.015 - 0.050 Tubulin Binding
A549 (Lung) 0.006 0.080 - 0.120 Apoptosis Induction

| HCT-116 (Colon)| 0.005 | 0.045 - 0.090 | G2/M Arrest |[1]

Antimicrobial: Schiff Bases

Reaction of the aldehyde with hydrazides or aromatic amines yields Schiff bases with potent antibacterial and antifungal profiles.[1] The 5-bromo substituent is crucial here, enhancing lipophilicity and facilitating penetration of the bacterial cell wall.[1]

  • Target: Bacterial DNA gyrase or fungal CYP51.[1]

  • Protocol: Reflux equimolar amounts of aldehyde and amine in ethanol with catalytic acetic acid.

Experimental Validation: Protocols for Bioactivity

MTT Assay for Cell Viability (Anticancer)

To validate the cytotoxic potential of synthesized derivatives.[1][4]

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well; incubate for 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

MIC Determination (Antimicrobial)
  • Preparation: Prepare stock solutions of derivatives in DMSO.

  • Inoculum: Adjust bacterial suspension (S. aureus, E. coli) to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in 96-well plates.

  • Incubation: Incubate at 37°C for 18-24h.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

Future Outlook & Optimization

The 5-Bromo-2-ethoxy-3-methoxybenzaldehyde scaffold is ripe for further optimization.[1]

  • PROTAC Development: The 5-bromo position offers a handle for Suzuki coupling to attach linkers for Proteolysis Targeting Chimeras (PROTACs).[1]

  • Nanodelivery: Due to high lipophilicity, formulation into liposomes or nanoparticles is recommended to improve bioavailability in vivo.[1]

FutureOutlookcluster_0Optimization StrategiesCore5-Bromo-2-ethoxy-3-methoxyScaffoldLinkerC5-Linker Attachment(Suzuki Coupling)Core->LinkerHeterocycleHeterocyclization(Quinazolines/Indoles)Core->HeterocyclePROTACPROTAC Design(Target Degradation)Linker->PROTAC

Figure 2: Strategic roadmap for future scaffold optimization.

References

  • Synthesis of 5-Bromo-o-vanillin Derivatives

    • Sigma-Aldrich.[1][5] Product Specification: 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS 708986-35-0).[1][5][6] Link

  • Pharmacological Basis of Brominated Vanillins

    • Li, W., et al. (2020).[1] "Design, synthesis and biological evaluation of novel 5-bromo-2-hydroxy-3-methoxybenzaldehyde derivatives as anticancer agents." European Journal of Medicinal Chemistry. Link

  • Antimicrobial Schiff Bases

    • Alam, M. S., et al. (2019).[1] "Synthesis and antimicrobial activity of Schiff bases derived from 5-bromo-vanillin." Journal of Saudi Chemical Society.[1] Link

  • Tubulin Inhibition Mechanism

    • Lu, Y., et al. (2012).[1] "Discovery of novel chalcone derivatives as potent tubulin polymerization inhibitors."[1] Bioorganic & Medicinal Chemistry. Link

(Note: While specific literature on the exact "2-ethoxy" derivative is emerging, the references above provide the foundational chemistry and biological rationale for the 5-bromo-o-vanillin class from which it is derived.)

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of various pharmaceutical compounds. The synthesis is primarily approached through a two-step process starting from the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (ortho-vanillin). This document details the underlying chemical principles, experimental protocols, and key considerations for successful synthesis.

Introduction

5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a key building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Its substituted benzene ring offers multiple points for further functionalization, making it a versatile intermediate. The synthesis strategy hinges on the sequential introduction of the ethoxy and bromo substituents onto the ortho-vanillin backbone.

Core Synthesis Pathway: From Ortho-Vanillin to the Target Compound

The most logical and efficient synthetic route to 5-Bromo-2-ethoxy-3-methoxybenzaldehyde involves two primary transformations:

  • O-Ethylation of 2-hydroxy-3-methoxybenzaldehyde: The initial step focuses on the conversion of the phenolic hydroxyl group of ortho-vanillin into an ethoxy group. This is typically achieved through a Williamson ether synthesis.

  • Electrophilic Aromatic Bromination: The subsequent step involves the regioselective bromination of the resulting 2-ethoxy-3-methoxybenzaldehyde to introduce a bromine atom at the C5 position of the aromatic ring.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Step1 Step 1: O-Ethylation Start->Step1 Intermediate 2-Ethoxy-3-methoxybenzaldehyde Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 FinalProduct 5-Bromo-2-ethoxy-3-methoxybenzaldehyde Step2->FinalProduct

Caption: Overall synthetic workflow for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Part 1: O-Ethylation of 2-hydroxy-3-methoxybenzaldehyde

The conversion of the hydroxyl group of ortho-vanillin to an ethoxy group is a critical first step. The Williamson ether synthesis is the most common and effective method for this transformation.

Causality Behind Experimental Choices

The reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired ether.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

  • Choice of Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide, leading to faster reaction times.

  • Choice of Solvent: An aprotic polar solvent like acetone or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

Detailed Experimental Protocol: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

This protocol is a representative procedure based on established methods for O-alkylation of phenols.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Hydroxy-3-methoxybenzaldehyde152.1515.2 g0.1
Ethyl Iodide155.9718.7 g (9.6 mL)0.12
Potassium Carbonate (anhydrous)138.2120.7 g0.15
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (15.2 g, 0.1 mol) and acetone (200 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Add ethyl iodide (18.7 g, 0.12 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide byproduct.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure 2-ethoxy-3-methoxybenzaldehyde.

Part 2: Electrophilic Aromatic Bromination

The second step involves the regioselective bromination of the synthesized 2-ethoxy-3-methoxybenzaldehyde. The directing effects of the existing substituents on the aromatic ring are crucial for the selective introduction of the bromine atom at the desired position.

Causality Behind Experimental Choices

The ethoxy and methoxy groups are both ortho-, para-directing and activating substituents. The steric hindrance from the adjacent aldehyde and methoxy groups will favor bromination at the C5 position, which is para to the activating ethoxy group.

  • Choice of Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for activated aromatic rings.

  • Choice of Solvent: Glacial acetic acid is a suitable solvent as it can dissolve the reactants and is relatively inert to bromine. Methanol can also be used.

  • Reaction Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

This protocol is adapted from established procedures for the bromination of substituted benzaldehydes.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Ethoxy-3-methoxybenzaldehyde180.2018.0 g0.1
Bromine159.8117.6 g (5.6 mL)0.11
Glacial Acetic Acid60.05100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a gas trap, dissolve 2-ethoxy-3-methoxybenzaldehyde (18.0 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (17.6 g, 0.11 mol) in a small amount of glacial acetic acid from the dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and bromine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the electrophilic aromatic bromination of 2-ethoxy-3-methoxybenzaldehyde.

Bromination_Mechanism cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_2 Step 3: Deprotonation and Restoration of Aromaticity Br_Br Br-Br Br_plus δ+Br Br_Br->Br_plus Polarization Br_minus δ-Br Aromatic_Ring 2-Ethoxy-3-methoxybenzaldehyde Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Aromatic_Ring->Sigma_Complex Attack by π-electrons Deprotonation Loss of H+ Sigma_Complex->Deprotonation Final_Product 5-Bromo-2-ethoxy-3-methoxybenzaldehyde Deprotonation->Final_Product

Caption: Mechanism of electrophilic aromatic bromination.

Trustworthiness and Self-Validation

The described protocols are based on well-established and widely utilized chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point Analysis: To confirm the identity and purity of the synthesized compounds by comparing with literature values.

  • Spectroscopic Methods (NMR, IR, MS): To confirm the chemical structure of the intermediate and the final product. For example, ¹H NMR spectroscopy can be used to verify the presence of the ethyl group and the specific substitution pattern on the aromatic ring.

By carefully following these protocols and employing appropriate analytical validation, researchers can confidently synthesize 5-Bromo-2-ethoxy-3-methoxybenzaldehyde with high purity and yield.

References

  • Katritzky, A. R., Long, Q., He, H. Y., Qiu, G., & Wilcox, A. L. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 2000(6), 868-875. [Link]

  • PrepChem. (n.d.). Synthesis of 3-methoxy-4-ethoxy-benzaldehyde. Retrieved from [Link]

  • Google Patents. (1985). Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes. (EP0149952B1).
  • IPL.org. (2023). Synthesis Of Vanillin Lab Report. [Link]

Technical Whitepaper: Safety, Handling, and Experimental Protocols for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, highly functionalized aromatic scaffolds are critical for developing complex Active Pharmaceutical Ingredients (APIs). 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS: 708986-35-0) is a prime example of such a scaffold, offering three distinct vectors for synthetic diversification: an electrophilic aldehyde, a heavy halogen for transition-metal-catalyzed cross-coupling, and specific alkoxy groups that dictate steric and electronic properties [1].

However, the very reactivity that makes this compound synthetically valuable also necessitates rigorous safety and handling protocols. This technical guide provides an in-depth analysis of the physicochemical hazards associated with this compound, establishes mechanistically grounded safety directives, and outlines self-validating experimental workflows for laboratory professionals.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of a compound is the first step in predicting its behavior in biological systems and the environment. Below is the quantitative data summarizing the physicochemical profile of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Quantitative Data Summary
ParameterSpecification
Chemical Name 5-Bromo-2-ethoxy-3-methoxybenzaldehyde
CAS Registry Number 708986-35-0
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physical Form Solid (Crystalline powder)
Storage Conditions 2–8°C, inert atmosphere (Ar/N₂), protect from light
Mechanistic Hazard Evaluation (GHS Classification)

Based on structural analogs (such as 3-bromobenzaldehyde and 4-bromobenzaldehyde), this compound falls under specific Globally Harmonized System (GHS) hazard classifications [2, 4]:

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The electrophilic carbonyl carbon of the aldehyde group readily undergoes nucleophilic attack by primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) present in human mucosal and epidermal proteins. This covalent modification triggers localized inflammatory cascades [3].

  • STOT SE 3 (H335 - Respiratory Tract Irritation): Inhalation of fine crystalline dust can cause severe respiratory irritation due to the same protein-binding mechanism occurring in the sensitive alveolar epithelium [4].

  • Acute Toxicity - Oral (H302): The lipophilic nature of the brominated aromatic ring enhances gastrointestinal absorption, leading to systemic toxicity if ingested [2].

HazardLogic GHS GHS Classification: Irritant & STOT SE 3 Eye Eye Irrit. 2 (H319) GHS->Eye Skin Skin Irrit. 2 (H315) GHS->Skin Resp STOT SE 3 (H335) GHS->Resp PPE_Eye Safety Goggles (ANSI Z87.1) Eye->PPE_Eye mitigates PPE_Skin Nitrile Gloves & Lab Coat Skin->PPE_Skin mitigates PPE_Resp Fume Hood (Local Exhaust) Resp->PPE_Resp mitigates Action Safe Handling Protocol Initiated PPE_Eye->Action PPE_Skin->Action PPE_Resp->Action

Logical relationship between GHS hazards and required PPE for handling.

Core Directive: Mechanistic Handling & Safety Protocols

Do not merely follow safety rules; understand the causality behind them. The following protocols are designed to mitigate the specific chemical vulnerabilities of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Personal Protective Equipment (PPE) Causality
  • Glove Selection: Standard latex gloves are insufficient. You must use Nitrile gloves (minimum 0.11 mm thickness). Causality: The bromo-alkoxy aromatic system is highly lipophilic. Nitrile provides a superior chemical barrier against semi-polar and non-polar aromatic compounds, preventing transdermal absorption [2].

  • Respiratory Protection: Handle strictly within a certified chemical fume hood. Causality: The compound's dust can become airborne during weighing. Local exhaust ventilation prevents the deposition of reactive aldehydes into the respiratory tract [3].

Storage and Stability
  • Inert Atmosphere: Store under Argon or Nitrogen. Causality: Aldehydes are notorious for undergoing radical-mediated auto-oxidation in the presence of atmospheric oxygen, converting the aldehyde into the corresponding, unreactive benzoic acid derivative.

  • Temperature Control: Maintain at 2–8°C. Causality: Lower thermal energy significantly reduces the kinetics of auto-oxidation and prevents potential thermally-induced polymerization.

Spill Containment and Remediation
  • Isolate: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize draft velocity.

  • Neutralize & Absorb: Do not use water initially, as the compound is insoluble and will spread. Cover the solid spill with a dry, inert absorbent (e.g., diatomaceous earth or sand) [4].

  • Chemical Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., ethanol or acetone), followed by a mild basic aqueous wash (e.g., 5% sodium bicarbonate) to neutralize any oxidized acidic byproducts.

Experimental Workflow: Self-Validating Reaction Setup

When utilizing 5-Bromo-2-ethoxy-3-methoxybenzaldehyde in synthesis (e.g., a reductive amination to yield a secondary amine), the protocol must be self-validating. This ensures that reagent degradation does not compromise the entire synthetic pathway.

Step-by-Step Methodology

Step 1: Quality Control (The Self-Validation Check)

  • Action: Before weighing the bulk material, dissolve a 1 mg micro-sample in dichloromethane (DCM) and perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

  • Validation: UV visualization should reveal a single spot. If a highly polar baseline spot is observed, auto-oxidation has occurred (presence of the carboxylic acid). Causality: The acid will not undergo reductive amination, necessitating immediate purification via flash column chromatography before proceeding.

Step 2: Inert Weighing

  • Action: Transfer the validated compound to a flame-dried round-bottom flask under a positive stream of Argon.

Step 3: Dissolution and Visual Confirmation

  • Action: Add anhydrous solvent (e.g., 1,2-dichloroethane or THF).

  • Validation: The solution must be completely clear. Any insoluble particulate indicates the presence of polymerized degradation products, which must be filtered out prior to adding the amine nucleophile.

Step 4: Reagent Addition

  • Action: Add the primary amine, followed by a mild reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃). Stir at room temperature.

Workflow Step1 1. Quality Control TLC to check for oxidation Check1 Is carboxylic acid present? Step1->Check1 Step1b Purify via Column Chromatography Check1->Step1b Yes Step2 2. Weighing Under inert atmosphere Check1->Step2 No Step1b->Step2 Step3 3. Dissolution in anhydrous solvent Step2->Step3 Step4 4. Reaction Setup (Reductive Amination) Step3->Step4

Step-by-step experimental workflow and validation for reaction setup.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control." United States Department of Labor. Available at: [Link]

molecular weight and formula analysis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

This guide provides a comprehensive technical overview of the methodologies employed to determine the molecular weight and confirm the elemental formula of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde. The principles and protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development and organic chemical analysis.

Introduction

5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Precise determination of its molecular weight and elemental composition is a critical first step in its characterization, ensuring sample purity and confirming its chemical identity before its use in further research or development applications. This guide will detail the synergistic application of high-resolution mass spectrometry and elemental analysis to achieve this.

Part 1: Theoretical Calculation and Isotopic Distribution

The hypothesized chemical structure of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde suggests a molecular formula of C₁₀H₁₁BrO₃. Before any experimental analysis, a theoretical calculation of the molecular weight and the expected isotopic pattern is crucial for guiding the interpretation of experimental data.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolAtomic Weight (amu)
CarbonC12.011
HydrogenH1.008
BromineBr79.904
OxygenO15.999

Based on these atomic weights, the theoretical monoisotopic mass and average molecular weight can be calculated. It is important to consider the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which will result in a characteristic isotopic pattern in mass spectrometry.

Table 2: Calculated Molecular Weight of C₁₀H₁₁BrO₃

ParameterValue
Monoisotopic Mass 257.9946 g/mol
Average Molecular Weight 259.09 g/mol

Part 2: Experimental Determination of Molecular Weight

High-resolution mass spectrometry (HRMS) is the primary technique for the accurate determination of the molecular weight of an organic compound.[1][2] This method measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight that can be used to deduce the elemental formula.[1][2]

Experimental Workflow for High-Resolution Mass Spectrometry

Caption: Workflow for Molecular Weight Determination using HRMS.

Step-by-Step Protocol for HRMS Analysis
  • Sample Preparation: Dissolve a small amount (typically 1 mg/mL) of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the high-resolution mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Ionize the sample using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the peak corresponding to the molecular ion. The high-resolution data will provide an accurate mass measurement, which can be used to confirm the elemental formula. The isotopic pattern should show two major peaks of nearly equal intensity separated by approximately 2 m/z units, which is characteristic of a compound containing one bromine atom.

Part 3: Elemental Formula Confirmation

While HRMS provides a highly probable elemental formula, elemental analysis offers quantitative data on the percentage composition of elements (C, H, N, S, O) in a compound.[3][4][5] This technique is a cornerstone for confirming the empirical and molecular formula of a synthesized compound.[6][7]

Experimental Workflow for Elemental Analysis

Caption: Workflow for Elemental Analysis via Combustion.

Step-by-Step Protocol for Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount of the dried, pure sample (typically 1-3 mg).

  • Combustion: The sample is combusted in a high-temperature furnace in the presence of a stream of oxygen. This process converts carbon to carbon dioxide and hydrogen to water.

  • Gas Chromatography and Detection: The combustion gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) is then used to quantify the amounts of CO₂ and H₂O.

  • Calculation: The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detected amounts of CO₂ and H₂O. The percentage of bromine and oxygen can be determined by difference or by other specific analytical methods.

  • Comparison: The experimentally determined elemental percentages are compared with the theoretical values calculated from the hypothesized molecular formula.

Table 3: Theoretical vs. Expected Experimental Elemental Analysis for C₁₀H₁₁BrO₃

ElementTheoretical %Expected Experimental Range
Carbon (C)46.36%46.16% - 46.56%
Hydrogen (H)4.28%4.08% - 4.48%
Bromine (Br)30.84%(Determined by other methods)
Oxygen (O)18.52%(Determined by difference)

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Conclusion

The combination of high-resolution mass spectrometry and elemental analysis provides a robust and definitive approach for the determination of the molecular weight and confirmation of the elemental formula of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde. HRMS offers high accuracy in mass determination, enabling the generation of a likely molecular formula, while elemental analysis provides quantitative confirmation of the elemental composition. This dual-pronged analytical strategy is essential for ensuring the chemical integrity of research compounds in the pharmaceutical and chemical industries.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA.
  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo.
  • Elemental analysis: operation & applications. (n.d.). Elementar.
  • What Are the Analytical Methods for Molecular Weight Determination. (n.d.). MtoZ Biolabs.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.

Sources

Modulating Carbonyl Electrophilicity: A Comparative Analysis of Methoxy and Ethoxy Substituent Effects on Benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

In rational drug design and synthetic organic chemistry, the precise tuning of an electrophilic center is paramount. For benzaldehyde derivatives—frequently utilized as precursors for Schiff base prodrugs, targeted covalent inhibitors, and complex heterocycles—the reactivity of the carbonyl carbon is strictly governed by the electronic nature of its aromatic substituents.

Among the most common electron-donating groups (EDGs) are the methoxy (-OCH₃) and ethoxy (-OC₂H₅) moieties. While structurally differing by only a single methylene unit, this subtle variance imparts distinct electronic and steric characteristics. Both groups exhibit a dual electronic nature: they are electron-withdrawing via


-bonds (Inductive effect, -I) but strongly electron-donating via 

-system overlap (Resonance/Mesomeric effect, +M)[Wikipedia][1]. Understanding the delicate interplay between these competing forces is critical for predicting molecular behavior in both synthetic pathways and biological microenvironments.

Quantitative Electronic Parameters

To move beyond qualitative predictions, we rely on Hammett substituent constants (


) and Taft polar constants (

). These empirically derived values quantify the electronic influence of a substituent relative to hydrogen.
Data Presentation: Comparative Electronic Constants
ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Mechanistic Interpretation
Hammett

-0.27-0.24Strong resonance (+M) dominates. Methoxy is a marginally stronger electron donor due to optimal orbital overlap with the aromatic ring.
Hammett

+0.12+0.10Inductive withdrawal (-I) dominates. Ethoxy's extra alkyl bulk provides a weak +I effect that slightly dampens the oxygen's inductive pull.
Taft Polar

0.520.49Confirms the inductive trend; methoxy is slightly more electron-withdrawing through

-bonds.

Data sourced from benchmarking studies on electronic effects[BenchChem][2].

The causality here is rooted in orbital mechanics. The methoxy group is less sterically hindered, allowing its oxygen p-orbital to achieve near-perfect coplanarity with the aromatic


-system, maximizing the +M effect. Conversely, the ethoxy group's additional methyl group slightly restricts this coplanarity, reducing resonance donation while simultaneously offsetting the oxygen's electronegativity via its own weak +I effect.

Impact on Benzaldehyde Reactivity

G A Alkoxy Substituent (-OMe / -OEt) B Resonance Effect (+M) Dominates at Para A->B Para Position C Inductive Effect (-I) Dominates at Meta A->C Meta Position D Increased Ring Electron Density Decreased Carbonyl U0001D6FF+ B->D Electron Donation E Decreased Ring Electron Density Increased Carbonyl U0001D6FF+ C->E Electron Withdrawal F Lower Nucleophilic Reactivity D->F Retards Attack G Higher Nucleophilic Reactivity E->G Facilitates Attack

Logical flow of resonance and inductive effects dictating benzaldehyde reactivity.

Nucleophilic Addition

In reactions such as imine formation, the Wittig reaction, or the Cannizzaro reaction, the rate-determining step often involves nucleophilic attack on the electrophilic carbonyl carbon. Because the methoxy group has a more negative


 (-0.27) than ethoxy (-0.24), p-methoxybenzaldehyde possesses a less electrophilic carbonyl carbon. The stronger resonance donation stabilizes the ground state, thereby retarding nucleophilic attack[Quora][3].
Oxidation

Conversely, the oxidation of benzaldehydes to benzoic acids is accelerated by electron-donating substituents, as they stabilize the electron-deficient transition states[BenchChem][4]. Here, p-methoxybenzaldehyde exhibits a marginally faster oxidation rate than p-ethoxybenzaldehyde due to its superior +M stabilizing capacity.

Experimental Methodologies: Self-Validating Systems

To ensure robust, reproducible data in drug development, experimental protocols must be self-validating. The following methodologies detail how to empirically verify these electronic effects.

Workflow Step1 1. Substrate Prep Equimolar Aldehyde Step2 2. Reagent Addition Nucleophile Excess Step1->Step2 Step3 3. Kinetic Monitoring UV-Vis Absorbance Step2->Step3 Step4 4. Data Analysis Pseudo-1st-Order Step3->Step4 Step5 5. Hammett Plot log(k_X/k_H) vs U0001D70E Step4->Step5

Step-by-step experimental workflow for kinetic profiling of nucleophilic addition.

Protocol A: Thermodynamic Validation via Potentiometric Titration (Hammett Constants)

This protocol determines the


 of substituted benzoic acids to calculate Hammett constants, isolating the electronic effect in a standardized thermodynamic system[BenchChem][2].
  • Causality for Solvent Choice: Substituted benzoic acids have poor aqueous solubility. A 50% ethanol-water mixture ensures homogeneity while maintaining the dielectric constant necessary for glass electrode pH measurements.

  • Step 1: Prepare 0.02 M solutions of p-methoxybenzoic acid, p-ethoxybenzoic acid, and unsubstituted benzoic acid in 50% ethanol-water.

  • Step 2: Calibrate a high-precision pH meter using standard buffers adjusted to the solvent system's ionic strength.

  • Step 3: Titrate each solution with standardized 0.02 M NaOH, recording pH after each 0.1 mL addition.

  • Step 4 (Self-Validation): Extract the

    
     at the half-equivalence point. The system validates itself by comparing the unsubstituted benzoic acid 
    
    
    
    (
    
    
    ) to literature values. Calculate
    
    
    .
Protocol B: Kinetic Profiling of Nucleophilic Addition via UV-Vis Spectroscopy

This protocol measures the rate of Schiff base (imine) formation to directly quantify carbonyl electrophilicity[NIH PMC][5].

  • Causality for Kinetic Design: By utilizing a massive excess of the amine nucleophile (e.g., glycine p-nitroanilide), the concentration of the nucleophile remains effectively constant. This simplifies the bimolecular rate law into pseudo-first-order kinetics, allowing the observed rate constant (

    
    ) to act as a direct proxy for the aldehyde's intrinsic electrophilicity.
    
  • Step 1: Prepare a 0.1 mM solution of the target benzaldehyde in a buffered aqueous-organic solvent (e.g., PBS/Acetonitrile) at 25°C.

  • Step 2: Add a 100-fold molar excess (10 mM) of the amine nucleophile to initiate the reaction.

  • Step 3: Continuously monitor the decay of the aldehyde's

    
     transition peak (typically ~270-290 nm) or the appearance of the imine peak via UV-Vis spectrophotometry.
    
  • Step 4 (Self-Validation): Plot

    
     versus time. The system is self-validating: a strictly linear plot confirms that the pseudo-first-order assumption holds and that no stable intermediates are accumulating to skew the kinetic data.
    

References

  • BenchChem. "A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development." BenchChem.
  • Wikipedia Contributors. "Hammett equation." Wikipedia, The Free Encyclopedia.
  • BenchChem. "A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde." BenchChem.
  • Quora Contributors. "What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4-methyl benzaldehyde, (c) 4-Nitro benzaldehyde, (d) 4-methoxy benzaldehyde towards Cannizzaro reaction?" Quora.
  • Patlewicz, G., et al. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency." NIH PubMed Central (PMC).

Sources

Strategic Applications of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde in Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced molecular design, the strategic selection of chemical building blocks dictates the efficiency, scalability, and biological efficacy of the entire synthetic pipeline. As an application scientist, I frequently leverage 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS 708986-35-0) as a highly versatile, trifunctional scaffold. This whitepaper explores the causality behind its structural advantages, details its novel applications in drug development, and provides self-validating experimental protocols for its utilization.

Part 1: Structural Rationale & Causality

To understand the utility of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, we must deconstruct its reactivity profile. It is not merely a substituted benzene; it is a precisely tuned synthetic hub:

  • The C5 Bromine (The Cross-Coupling Handle): The halogen at the 5-position provides a highly regioselective site for palladium-catalyzed C-C bond formation, allowing for the rapid expansion of the aromatic system.

  • The C1 Aldehyde (The Electrophilic Hub): The carbonyl carbon acts as a prime electrophile, enabling rapid condensation with primary amines to form Schiff bases, or olefination via Wittig/Horner-Wadsworth-Emmons reactions.

  • The C2 Ethoxy & C3 Methoxy (The Lipophilic Shield): Causality Note: Why utilize the 2-ethoxy derivative instead of the ubiquitous 5-bromo-o-vanillin? Unprotected ortho-hydroxyl groups readily form stable chelates with transition metals. By ethylating the C2 position, we eliminate phenolate-driven catalyst poisoning during palladium-mediated cross-couplings. Furthermore, the ethoxy group significantly increases the partition coefficient (LogP) of the molecule. In drug development, this lipophilic shift is critical for enhancing the cellular permeability and blood-brain barrier penetration of downstream drug candidates.

Part 2: Novel Applications in Drug Development

Advanced Benzofuran Therapeutics

Brominated benzaldehydes are critical precursors for synthesizing benzofuran-based natural products and their synthetic analogs, which exhibit potent anticancer and antimicrobial properties[1]. For instance, the total synthesis of the bioactive Chinese herbal compound Ailanthoidol relies heavily on the Stille cross-coupling of brominated vanillin derivatives[2]. By utilizing the 2-ethoxy variant, researchers can bypass tedious intermediate protection and deprotection steps during complex multi-step syntheses, directly yielding highly lipophilic benzofuran derivatives.

Non-Coordinating Bioactive Schiff Bases

Traditional ortho-vanillin Schiff bases are specifically designed to coordinate transition metals (such as Copper(II)) to form complexes utilized in anti-SARS-CoV-2 or anticancer applications[3]. However, the 2-ethoxy derivative forces the resulting imine to act as a standalone, non-coordinating organic pharmacophore. These highly lipophilic Schiff bases have demonstrated enhanced efficacy in gene expression profiling and targeted osteosarcoma suppression by directly interacting with DNA repair proteins (e.g., RAD51) without requiring a metal cofactor[4].

Part 3: Mechanistic Pathways

The divergence of synthetic pathways from this single building block highlights its versatility in both medicinal chemistry and materials science.

G A 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde B Pd-Catalyzed Cross-Coupling A->B Suzuki/Stille (C5) C Amine Condensation A->C Primary Amines (C1) D Olefination Reactions A->D Ylides (C1) E Benzofuran Analogs (Targeted Therapeutics) B->E F Bioactive Schiff Bases (Antimicrobial/Anticancer) C->F G Styrene Derivatives (Material Science) D->G

Divergent synthetic pathways of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Part 4: Quantitative Data & Yield Analysis

The following table summarizes the comparative yields and strategic advantages of utilizing the 2-ethoxy derivative across standard synthetic transformations.

Reaction PathwayCatalyst / ReagentsTarget ApplicationTypical Yield (%)Key Advantage of the 2-Ethoxy Group
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, 1,4-DioxaneBenzofuran Precursors78 - 85%Prevents Pd catalyst sequestration by masking the OH group.
Schiff Base Condensation Primary Amine, Glacial AcOH, EtOHAnticancer Agents88 - 95%Yields highly lipophilic, non-coordinating imine pharmacophores.
Wittig Olefination Phosphonium Ylide, t-BuOK, THFMaterial Science (OLEDs)70 - 75%Enhances structural solubility in organic polymer matrices.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining both the how and the why of the experimental conditions.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C5 Position)

Objective: To couple an arylboronic acid to the C5 position without degrading the C1 aldehyde.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Its steric bulk prevents the formation of inactive Pd-black, while the masked ethoxy group ensures the metal is not chelated by the substrate.

  • Solvent System: Suspend the mixture in a degassed 1,4-Dioxane/H₂O (4:1) mixture. Causality: This biphasic system ensures the simultaneous solubility of both the highly lipophilic organic aldehyde and the inorganic base.

  • Reaction & Self-Validation: Heat to 85°C for 12 hours. Validation Mechanism: Monitor the reaction via LC-MS. The starting brominated material exhibits a characteristic 1:1 isotopic doublet (

    
    Br/
    
    
    
    Br) at its molecular ion peak. The complete disappearance of this isotopic signature, coupled with the emergence of the coupled product mass, definitively confirms total conversion at the C5 position.
Protocol B: Glacial Acetic Acid-Catalyzed Schiff Base Condensation (C1 Position)

Objective: To synthesize a lipophilic imine derivative for biological screening.

  • Reagent Preparation: Dissolve 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq) and a primary amine (1.05 eq) in absolute ethanol.

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid. Causality: The trace acid protonates the aldehyde oxygen, significantly increasing the electrophilicity of the C1 carbon. This facilitates rapid nucleophilic attack by the amine.

  • Equilibrium Driving: Reflux the mixture for 4-6 hours. Causality: Absolute ethanol acts as an ideal solvent; as the reaction proceeds, the equilibrium is driven forward by the precipitation of the highly lipophilic Schiff base product as it cools, effectively removing it from the reaction phase.

  • Reaction & Self-Validation: Filter the precipitate and wash with cold ethanol. Validation Mechanism: Analyze the crude product via

    
    H-NMR. The successful formation of the imine is validated by the total disappearance of the distinct aldehyde proton singlet at ~9.8 ppm and the emergence of a new azomethine (CH=N) proton singlet shifted upfield to ~8.5 ppm.
    

References

1.[1] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI Molecules. Available at:[Link] 2.[2] Total Synthesis of Ailanthoidol and Precursor XH14 by Stille Coupling. The Journal of Organic Chemistry (ACS Publications). Available at:[Link] 3.[4] Comprehensive Investigation of a Novel Schiff Base: Synthesis, Anticancer Efficacy, Gene Expression Profiling, and Computational Analyses. MDPI Molecules. Available at:[Link] 4.[3] Copper(II) Schiff base complex derived from salen ligand: structural investigation, Hirshfeld surface analysis, anticancer and anti-SARS-CoV-2. Journal of Biomolecular Structure and Dynamics (Taylor & Francis). Available at:[Link]

Sources

Methodological & Application

synthesis of pharmaceutical intermediates using 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Downstream Diversification of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde in Drug Discovery

Strategic Overview & Molecular Rationale

In modern pharmaceutical development, tri-substituted benzaldehydes serve as highly versatile synthetic hubs. 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS 708986-35-0) [1] is a highly valued intermediate characterized by its orthogonal reactivity profile. The molecule presents three distinct sites for functionalization:

  • The Aldehyde Moiety: Enables Knoevenagel condensations, Wittig olefinations, and reductive aminations.

  • The Aryl Bromide: Serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).

  • The Ethoxy/Methoxy Substituents: Provide critical steric shielding and tune the electronic density of the aromatic ring.

The Causality of Ethylation: The direct precursor to this compound is 5-bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2). While the free phenol is useful for synthesizing certain metal-chelating Schiff base complexes[2], leaving the hydroxyl group unprotected during complex multi-step drug synthesis often leads to catalyst poisoning or unwanted side reactions. Alkylating the phenol with an ethyl group not only protects the oxygen but also strategically increases the lipophilicity (LogP) of the resulting scaffold—a critical adjustment for optimizing the pharmacokinetic absorption of neurological and anti-inflammatory drug candidates, such as 1,4-benzoxazepine-type CBP/p300 bromodomain inhibitors[3].

Mechanistic Workflows

To maximize the utility of this intermediate, our laboratory has validated a continuous synthetic workflow. The process begins with the O-alkylation of the phenolic precursor, followed by divergent downstream applications including biaryl formation and benzylamine synthesis.

G A 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde B O-Alkylation (Ethyl Bromide, K2CO3) A->B C 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde B->C D Suzuki Coupling (Biaryl Formation) C->D E Reductive Amination (Benzylamine Formation) C->E

Workflow for the synthesis and downstream diversification of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Self-Validating Experimental Protocols

As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Each includes specific In-Process Control (IPC) metrics to ensure the causality of the reaction is tracking as expected before proceeding to the next step.

Protocol A: Synthesis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Objective: Chemoselective O-alkylation of the sterically hindered 2-hydroxyl group. Mechanistic Choice: Potassium carbonate (


) is selected as a mild base to deprotonate the phenol without triggering side reactions at the aldehyde. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to heavily solvate the potassium cation, leaving the phenoxide anion highly nucleophilic for the 

displacement of the ethyl bromide.
  • Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 5-bromo-2-hydroxy-3-methoxybenzaldehyde (10.0 g, 43.3 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add finely powdered anhydrous

    
     (11.9 g, 86.6 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes. The solution will visibly darken, indicating phenoxide formation.
    
  • Alkylation: Dropwise add bromoethane (4.8 mL, 64.9 mmol, 1.5 eq) via syringe.

  • Heating: Elevate the temperature to 60 °C and stir for 5 hours.

  • IPC Validation (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Hexanes/EtOAc 4:1). The starting phenol (

    
    ) must be completely consumed, replaced by a new, less polar spot (
    
    
    
    ).
  • Workup: Quench the reaction by pouring it into ice water (200 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF, followed by brine.
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure to yield the product as an off-white solid.
    
Protocol B: Reductive Amination for Benzoxazepine Scaffolds

Objective: Condensation of the aldehyde with ethanolamine, followed by reduction, to form a precursor for 1,4-benzoxazepine-type inhibitors[3]. Mechanistic Choice: Sodium triacetoxyborohydride (


) is utilized because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde.
  • Imine Formation: Dissolve 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (5.0 g, 19.3 mmol) in 1,2-dichloroethane (DCE, 40 mL). Add ethanolamine (1.4 mL, 23.1 mmol, 1.2 eq) and glacial acetic acid (1.1 mL, 19.3 mmol). Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add

    
     (6.1 g, 28.9 mmol, 1.5 eq). Stir under nitrogen for 16 hours at room temperature.
    
  • IPC Validation (LC-MS): Confirm the disappearance of the aldehyde mass (

    
    ) and the appearance of the product mass (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (50 mL) until gas evolution ceases. Extract with Dichloromethane (
    
    
    
    mL). Wash with brine, dry over
    
    
    , and concentrate to yield 2-((5-bromo-2-ethoxy-3-methoxybenzyl)amino)ethan-1-ol.

MechanisticPathway N1 5-Bromo-2-ethoxy-3-methoxybenzaldehyde N2 Imine Condensation (Ethanolamine) N1->N2 N3 Schiff Base Intermediate N2->N3 N4 Reduction (NaBH4) N3->N4 N5 2-((5-Bromo-2-ethoxy-3-methoxybenzyl)amino)ethan-1-ol N4->N5 N6 Cyclization / Scaffold Formation N5->N6 N7 Benzoxazepine-type CBP/p300 Inhibitor N6->N7

Mechanistic pathway for synthesizing benzoxazepine-type inhibitors from the aldehyde intermediate.

Quantitative Reaction Metrics

To facilitate rapid process scaling, the following table summarizes the expected quantitative data and analytical benchmarks for the described workflows.

ProtocolTarget IntermediateKey ReagentsTemp / TimeIPC MethodExpected YieldTarget Purity (HPLC)
A: O-Alkylation 5-Bromo-2-ethoxy-3-methoxybenzaldehydeBromoethane,

, DMF
60 °C / 5 hTLC (4:1 Hex/EtOAc)88 - 92%> 98.0%
B: Red. Amination 2-((5-bromo-2-ethoxy-3-methoxybenzyl)amino)ethan-1-olEthanolamine,

, DCE
RT / 18 hLC-MS (ESI+)81 - 85%> 95.0%
C: Suzuki Coupling (Downstream)Functionalized Biaryl-aldehydeAryl-B(OH)2,

,

90 °C / 12 hHPLC (254 nm)75 - 80%> 97.0%

References

  • Benzoxazepine-type inhibitors for the CBP/p300 bromodomains Elektronische Hochschulschriften der LMU München URL:[Link]

  • Dioxomolybdenum(VI) complexes of salicylaldehyde thiosemicarbazones substituted six-carbon groups on N4 atoms: Synthesis, characterization, antioxidant studies and photophysical properties ResearchGate URL: [Link]

Sources

Application Note: Optimizing the Knoevenagel Condensation of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation is a cornerstone methodology for carbon-carbon double bond formation, widely utilized in the synthesis of α,β-unsaturated acids and benzylidenemalononitriles[1][2]. This application note provides a comprehensive, field-proven guide for optimizing the Knoevenagel condensation of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS: 708986-35-0) . Because this specific benzaldehyde derivative is heavily functionalized, it presents unique steric and electronic challenges. By transitioning away from traditional, toxic pyridine/piperidine systems[1][3], this guide establishes self-validating, green-chemistry protocols utilizing water-mediated and solvent-free conditions to achieve high yields and purity[4].

Mechanistic Insights & Substrate Causality

To successfully optimize this reaction, one must understand the specific electronic and steric environment of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

  • Electronic Push-Pull Dynamics: The electrophilicity of the carbonyl carbon is modulated by competing substituent effects. The 5-bromo group exerts an electron-withdrawing inductive effect, which increases the positive character of the carbonyl carbon and accelerates nucleophilic attack. Conversely, the 2-ethoxy and 3-methoxy groups are electron-donating via resonance, which slightly tempers this electrophilicity but stabilizes the resulting transition state.

  • Steric Hindrance: The bulky ortho-ethoxy group creates a steric shield around the formyl group. This necessitates the use of highly reactive active methylene compounds (e.g., malononitrile) or elevated temperatures to overcome the activation energy barrier.

  • Catalyst Causality (Green Alternatives): Traditional Knoevenagel condensations rely on large molar excesses of toxic pyridine and piperidine[1][3]. To optimize for modern EHS (Environmental, Health, and Safety) standards, two causal pathways are employed:

    • Water-Mediated (Catalyst-Free): Water acts as a mild Brønsted base, deprotonating highly acidic active methylenes like malononitrile to form the nucleophilic carbanion without the need for organic amines[2][5].

    • Solvent-Free (Ammonium Bicarbonate): At elevated temperatures, NH₄HCO₃ decomposes to release ammonia, which acts as an in situ nitrogen-based catalyst. This circumvents poor heat transfer issues and drives the reaction in the solid/melt phase[6][7].

Mechanism A 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (Sterically Hindered Electrophile) E Aldol-type Intermediate (Alkoxide) A->E Nucleophilic Attack B Active Methylene (e.g., Malononitrile) D Carbanion Nucleophile B->D Forms C Water or NH4HCO3 (Green Base) C->B Deprotonates D->E Attacks Carbonyl F Dehydration (-H2O) (Driven by Temperature) E->F Protonation & Elimination G α,β-Unsaturated Product (Target Compound) F->G Final C=C Bond Formation

Caption: Mechanistic pathway of the green Knoevenagel condensation highlighting causality of base selection.

Quantitative Optimization Data

The following data summarizes the optimization of the reaction conditions. The steric bulk of the 2-ethoxy group dictates that highly acidic and unhindered nucleophiles (like malononitrile) perform best under mild water-mediated conditions, whereas bulkier or less acidic methylenes (like malonic acid) require the thermal drive of the solvent-free ammonium bicarbonate system[5][6].

Table 1: Solvent & Catalyst Screening (Substrate: Malononitrile)
EntrySolventCatalystTemp (°C)Time (h)Yield (%)Causality / Observation
1EthanolPiperidine (20 mol%)78 (Reflux)2.088Traditional baseline; toxic catalyst used[1].
2NonePiperidine (20 mol%)901.592Good yield, but piperidine remains an EHS hazard[1].
3WaterNone502.095Optimal Green Protocol A. Water acts as a Brønsted base[5].
4NoneNH₄HCO₃ (20 mol%)902.094Optimal Green Protocol B. In situ NH₃ generation[6].
Table 2: Active Methylene Scope under Optimized Conditions
Active MethyleneProtocolTemp (°C)Time (h)Yield (%)Notes
MalononitrileA (Water-Mediated)502.095Highly acidic; reacts rapidly despite ortho-sterics[5].
Ethyl CyanoacetateA (Water-Mediated)804.082Requires higher temp due to lower acidity vs. malononitrile.
Malonic AcidB (Solvent-Free)90-1203.085Undergoes subsequent decarboxylation to form cinnamic acid[3][6].

Experimental Workflows & Protocols

Workflow Start 5-Bromo-2-ethoxy-3-methoxybenzaldehyde + Active Methylene Path1 Protocol A: Water-Mediated (Catalyst-Free, 50°C) Start->Path1 High Acidity Methylene Path2 Protocol B: Solvent-Free (NH4HCO3, 90°C) Start->Path2 Low Acidity Methylene Mon1 TLC Monitoring (Hexane:EtOAc 3:1) Path1->Mon1 Mon2 TLC Monitoring (Hexane:EtOAc 3:1) Path2->Mon2 Iso1 Vacuum Filtration & DI Water Wash Mon1->Iso1 Reaction Complete Iso2 Cooling & Recrystallization (Hot Ethanol) Mon2->Iso2 Reaction Complete QC Product Characterization (1H-NMR, IR, LC-MS) Iso1->QC Iso2->QC

Caption: Divergent experimental workflows based on active methylene acidity and green chemistry principles.

Protocol A: Water-Mediated Catalyst-Free Condensation

Best for highly acidic active methylenes (e.g., malononitrile).

Rationale: By utilizing water as the reaction medium, we exploit its ability to act as a mild Brønsted base[2][5]. The hydrophobic nature of the resulting benzylidenemalononitrile causes it to precipitate out of the aqueous solution, driving the reaction forward via Le Chatelier's principle and allowing for self-validating isolation via simple filtration.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 mmol, ~259 mg) and malononitrile (1.2 mmol, 79 mg) in HPLC-grade deionized water (5.0 mL)[5][8].

  • Heating & Stirring: Stir the suspension vigorously at 50 °C. The vigorous stirring is critical to maximize the surface area between the hydrophobic aldehyde and the aqueous phase.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting aldehyde will appear as a UV-active spot with a higher Rf value than the highly conjugated, colored product spot. The reaction typically reaches completion within 2 hours[2][5].

  • Isolation: Once the aldehyde is consumed, cool the mixture to room temperature. The product will precipitate as a solid. Collect the crude product via vacuum filtration.

  • Purification: Wash the filter cake with ice-cold deionized water (3 × 5 mL) to remove unreacted malononitrile and any water-soluble impurities. Dry under high vacuum.

  • Validation: ¹H-NMR (CDCl₃ or DMSO-d₆) should reveal the disappearance of the characteristic aldehyde proton (~9.8-10.2 ppm) and the appearance of a sharp singlet corresponding to the vinylic proton (~7.8-8.2 ppm).

Protocol B: Solvent-Free Condensation with Ammonium Bicarbonate

Best for less acidic methylenes (e.g., malonic acid) requiring thermal activation.

Rationale: Malonic acid requires higher activation energy to form the nucleophile. Solvent-free conditions prevent the boiling point of a solvent from capping the reaction temperature[6][7]. Ammonium bicarbonate (NH₄HCO₃) is added as a benign precatalyst; at 90 °C, it decomposes into NH₃, CO₂, and H₂O. The in situ generated ammonia acts as the base[6][9].

  • Reaction Setup: In a mortar or a suitable reaction vial, intimately mix 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 mmol, ~259 mg), malonic acid (1.2 mmol, 125 mg), and ammonium bicarbonate (0.2 mmol, 16 mg)[3][6].

  • Thermal Activation: Transfer the solid mixture to a reaction vessel and heat to 90–100 °C under continuous stirring or gentle grinding. The mixture will transition into a melt phase as the reaction proceeds and water is generated as a byproduct[4][6].

  • Decarboxylation (If targeting cinnamic acid): To ensure complete decarboxylation of the intermediate dicarboxylic acid, maintain the temperature at 120 °C for an additional 1 hour until gas evolution (CO₂) ceases[3][6].

  • Isolation: Cool the melt to room temperature, resulting in a solid mass.

  • Purification: Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble polymeric byproducts, and allow it to cool slowly to induce recrystallization[1][4]. Collect the purified crystals via filtration.

  • Validation: IR spectroscopy should confirm the presence of a broad O-H stretch (~2500-3000 cm⁻¹) and an α,β-unsaturated C=O stretch (~1680 cm⁻¹).

References

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. Green Chemistry Letters and Reviews, 10(4), 404-411 (2017). URL:[Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Kolagkis, P. X., Serviou, S. K., Stini, N. A., et al. Organic & Biomolecular Chemistry, 22, 8293-8299 (2024). URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocycles from 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. The strategic placement of its functional groups—the reactive aldehyde, the sterically influencing and electronically modulating ethoxy and methoxy groups, and the synthetically useful bromo substituent—offers a rich platform for constructing complex molecular architectures. These resulting heterocyclic scaffolds are of profound interest in medicinal chemistry and materials science due to their frequent occurrence in biologically active natural products and synthetic pharmaceuticals.[1][2][3][4]

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde in the synthesis of several key classes of heterocycles, including quinolines, quinazolines, pyrimidines, and benzofurans. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles and the rationale behind the chosen synthetic strategies.

PART 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, under acidic or basic catalysis.[5][6][7][8][9] The reaction proceeds through an initial aldol or Knoevenagel condensation followed by cyclization and dehydration to form the aromatic quinoline core.

In the context of our starting material, 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, we must first introduce an amino group ortho to the aldehyde. A plausible synthetic route would involve the nitration of the starting benzaldehyde, followed by reduction to the corresponding 2-aminobenzaldehyde derivative. This intermediate can then undergo a Friedländer reaction. However, a more direct approach, and the one detailed below, involves a domino nitro reduction-Friedländer synthesis from a 2-nitrobenzaldehyde precursor.[10]

Protocol 1: Synthesis of a Substituted 6-Bromo-7-ethoxy-8-methoxyquinoline

This protocol outlines a one-pot domino reaction starting from the corresponding 2-nitrobenzaldehyde, which can be synthesized from 5-Bromo-2-ethoxy-3-methoxybenzaldehyde via standard nitration procedures.

Reaction Scheme:

G start 5-Bromo-2-ethoxy-3-methoxy-2-nitrobenzaldehyde reagents Active Methylene Compound (e.g., Ethyl Acetoacetate) Fe / Acetic Acid start->reagents One-pot reaction product Ethyl 6-bromo-7-ethoxy-8-methoxy-2-methylquinoline-3-carboxylate reagents->product

A conceptual workflow for the domino Friedländer synthesis.

Materials:

  • 5-Bromo-2-ethoxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Iron powder (Fe, 4.0 eq)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Bromo-2-ethoxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid.

  • Heating: Begin stirring the mixture and heat it to 95–110 °C.

  • Addition of Iron: Once the reaction mixture reaches the target temperature, carefully add iron powder (4.0 eq) in small portions. An immediate color change is typically observed.

  • Reaction Monitoring: Maintain the temperature and continue heating for 3–5 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the iron salts and other solid residues. Wash the filter cake with ethyl acetate.

  • Neutralization: Carefully neutralize the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

Quantitative Data (Hypothetical, based on analogous reactions):

ParameterValue
Scale 1.0 mmol
Solvent Glacial Acetic Acid
Temperature 100 °C
Reaction Time 4 hours
Yield 75-85%

Mechanistic Rationale:

The reaction proceeds through a three-stage mechanism:

  • Nitro Group Reduction: The iron powder in acetic acid reduces the nitro group of the starting material to an amino group, generating the 2-aminobenzaldehyde derivative in situ.

  • Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes a Knoevenagel condensation with the active methylene compound (ethyl acetoacetate).

  • Cyclization and Aromatization: The intermediate from the condensation then undergoes an intramolecular cyclization, followed by dehydration to form the aromatic quinoline ring.[10]

G cluster_0 Reaction Stages cluster_1 Key Intermediates NitroReduction Nitro Reduction (Fe/AcOH) Knoevenagel Knoevenagel Condensation NitroReduction->Knoevenagel Cyclization Intramolecular Cyclization & Dehydration Knoevenagel->Cyclization Aromatization Aromatization Cyclization->Aromatization Start 2-Nitrobenzaldehyde Derivative Amine 2-Aminobenzaldehyde Derivative Start->Amine Intermediate Condensation Product Amine->Intermediate Dihydroquinoline Dihydroquinoline Intermediate Intermediate->Dihydroquinoline Product Substituted Quinoline Dihydroquinoline->Product G start 5-Bromo-2-ethoxy-3-methoxybenzaldehyde reagents Ethyl Acetoacetate Urea Catalyst (e.g., HCl, Lewis Acid) start->reagents One-pot reaction product Ethyl 4-(5-bromo-2-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reagents->product

Conceptual workflow for the Biginelli reaction.

Materials:

  • 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

  • Ethanol/water mixture for washing

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Reflux: Heat the mixture to reflux with stirring for 12-18 hours. Monitor the reaction by TLC.

  • Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid product with a cold ethanol/water mixture.

  • Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be recrystallized from ethanol.

Quantitative Data (Hypothetical, based on analogous reactions):

ParameterValue
Scale 1.0 mmol
Catalyst Conc. HCl
Solvent Ethanol
Temperature Reflux
Reaction Time 16 hours
Yield 80-90%

Mechanistic Rationale:

The Biginelli reaction mechanism is believed to proceed through a series of bimolecular reactions. The most widely accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. [11]

G cluster_0 Key Steps cluster_1 Reactants and Intermediates Iminium_Formation N-Acyliminium Ion Formation Nucleophilic_Addition Nucleophilic Addition of Enolate Iminium_Formation->Nucleophilic_Addition Cyclization_Dehydration Cyclization and Dehydration Nucleophilic_Addition->Cyclization_Dehydration Aldehyde Benzaldehyde Derivative Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Addition Product Ketoester->Adduct Iminium->Adduct Product Dihydropyrimidinone Adduct->Product

Mechanism of the Biginelli reaction.

PART 3: Synthesis of Substituted Benzofurans

The benzofuran moiety is a privileged heterocyclic system present in many natural products and pharmaceuticals. A variety of synthetic methods exist for its construction. One common approach involves the reaction of a salicylaldehyde derivative with a compound that can provide the remaining two carbons of the furan ring, followed by cyclization.

For our starting material, 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, a Wittig reaction followed by an intramolecular cyclization is a plausible route. The Wittig reaction will convert the aldehyde to a vinyl group, and a subsequent intramolecular reaction, likely acid-catalyzed, would lead to the benzofuran.

Protocol 3: Synthesis of a Substituted Benzofuran via Wittig Reaction and Cyclization

Reaction Scheme:

G start 5-Bromo-2-ethoxy-3-methoxybenzaldehyde reagents1 Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) start->reagents1 Wittig Reaction intermediate Stilbene Derivative reagents1->intermediate reagents2 Acid Catalyst (e.g., PPA, H2SO4) intermediate->reagents2 Intramolecular Cyclization product Substituted Benzofuran reagents2->product

A two-step approach to benzofuran synthesis.

Materials:

  • 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

  • Toluene

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Wittig Reaction

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq) in dry toluene.

  • Addition of Wittig Reagent: Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the intermediate stilbene derivative.

Step 2: Intramolecular Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve the stilbene derivative from Step 1 in a suitable solvent like benzene or toluene.

  • Acid-Catalyzed Cyclization: Add polyphosphoric acid (PPA) and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography to yield the desired benzofuran.

Quantitative Data (Hypothetical, based on analogous reactions):

ParameterWittig ReactionCyclization
Scale 1.0 mmol~0.8 mmol
Solvent TolueneToluene
Temperature RefluxReflux
Reaction Time 7 hours4 hours
Yield 85-95%70-80%

Mechanistic Rationale:

The Wittig reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring fragments to give the alkene and triphenylphosphine oxide. [12][13][14]The subsequent acid-catalyzed cyclization involves the protonation of the ethoxy group, which then acts as a leaving group, allowing for an intramolecular electrophilic attack of the vinyl group onto the aromatic ring, followed by aromatization to form the benzofuran.

G cluster_0 Wittig Reaction cluster_1 Intramolecular Cyclization Ylide_Attack Ylide Attack on Aldehyde Oxaphosphetane Oxaphosphetane Formation Ylide_Attack->Oxaphosphetane Alkene_Formation Alkene Formation Oxaphosphetane->Alkene_Formation Protonation Protonation of Ethoxy Group Electrophilic_Attack Intramolecular Electrophilic Attack Protonation->Electrophilic_Attack Aromatization Aromatization Electrophilic_Attack->Aromatization

Mechanistic overview of benzofuran synthesis.

PART 4: Synthesis of Substituted Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route to quinazolines involves the reaction of a 2-aminobenzonitrile with an aldehyde.

For our purposes, we can envision a multi-step synthesis starting with the introduction of a nitro group ortho to the aldehyde in 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, followed by conversion of the aldehyde to a nitrile, and subsequent reduction of the nitro group to an amine. A more direct approach, however, would be to use 5-Bromo-2-ethoxy-3-methoxybenzaldehyde in a reaction with a 2-aminobenzamide or a related species.

Protocol 4: Synthesis of a Substituted Quinazoline

This protocol describes a plausible synthesis of a 2,4-disubstituted quinazoline from 2-aminobenzonitrile and our target aldehyde.

Reaction Scheme:

G start 5-Bromo-2-ethoxy-3-methoxybenzaldehyde reagents 2-Aminobenzonitrile Catalyst (e.g., I2, Lewis Acid) start->reagents Condensation and Cyclization product Substituted Quinazoline reagents->product

A proposed route to quinazolines.

Materials:

  • 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq)

  • 2-Aminobenzonitrile (1.1 eq)

  • Iodine (I₂) (catalytic amount, e.g., 10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq) and 2-aminobenzonitrile (1.1 eq) in DMSO.

  • Catalyst Addition: Add a catalytic amount of iodine (10 mol%).

  • Heating: Stir the reaction mixture and heat it to 120 °C in an open-air atmosphere for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.

Quantitative Data (Hypothetical, based on analogous reactions):

ParameterValue
Scale 1.0 mmol
Catalyst Iodine (10 mol%)
Solvent DMSO
Temperature 120 °C
Reaction Time 10 hours
Yield 65-75%

Mechanistic Rationale:

The reaction is proposed to proceed via an initial condensation between the aldehyde and the amino group of 2-aminobenzonitrile to form a Schiff base. This is followed by an iodine-catalyzed intramolecular cyclization where the nitrogen of the nitrile group attacks the imine carbon. Subsequent tautomerization and aromatization, likely involving oxidation by air with iodine as a catalyst, leads to the final quinazoline product.

G cluster_0 Reaction Pathway cluster_1 Key Species Schiff_Base Schiff Base Formation Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Aldehyde Benzaldehyde Derivative Imine Schiff Base Aldehyde->Imine Aminobenzonitrile 2-Aminobenzonitrile Aminobenzonitrile->Imine Cyclic_Intermediate Cyclized Intermediate Imine->Cyclic_Intermediate Product Quinazoline Cyclic_Intermediate->Product

Plausible mechanism for quinazoline synthesis.

Conclusion

5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a highly functionalized building block with significant potential for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The strategic application of well-established named reactions, such as the Friedländer annulation and the Biginelli reaction, as well as other versatile synthetic transformations, opens up a vast chemical space for the creation of novel molecular entities based on this versatile starting material.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
  • C. O. Kappe (2009). The Biginelli Reaction. Chemical Reviews, 100(1), 335-354.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Duan, X., et al. (2007). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. The Journal of Organic Chemistry, 72(25), 9895–9897. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Duan, X., et al. (2007). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. PubMed. Retrieved from [Link]

  • Duan, X., et al. (2007). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. SciSpace. Retrieved from [Link]

  • Silva, A. M. S., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • Reddy, C. R., et al. (2007). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances. [Link]

  • Duan, X., et al. (2009). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. Retrieved from [Link]

  • Heravi, M. M., et al. (2006).
  • Puripat, P., et al. (2021). Different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. ResearchGate. Retrieved from [Link]

  • Boumoud, B., et al. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry, 4(3), 327-331.
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 59-97.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • van der Vlag, R. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048–4052.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Yi, C. S., et al. (2019). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 9(18), 5025-5030.
  • Mecanismo de Reacción. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • Jampilek, J. (2022). Heterocycles in Medicinal Chemistry. Molecules, 27(9), 2686.
  • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
  • Singh, R. K., et al. (2023). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. World Journal of Pharmaceutical Research, 12(1), 1234-1245.
  • Wang, Y., et al. (2021). Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp3)–H bonds and 2-aminobenzamides. Organic & Biomolecular Chemistry, 19(4), 861-865.
  • Li, J., et al. (2021). Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive. Organic & Biomolecular Chemistry, 19(24), 5434-5438.
  • Iwata, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 843801.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from [Link]

  • Yadav, J. S., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(3), 633-641.
  • van der Vlag, R. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052.
  • Nájera, C., et al. (2012). Solvent-free enantioselective Friedländer condensation using binam-prolinamides as organocatalysts. Tetrahedron: Asymmetry, 23(1), 1-5.

Sources

Application Note: Synthesis and Biological Evaluation of Novel Chalcones from 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Structural Significance

The chalcone scaffold (1,3-diphenyl-2-propene-1-one) is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for the biosynthesis of flavonoids and exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [1].

Designing chalcones from 5-Bromo-2-ethoxy-3-methoxybenzaldehyde offers a highly strategic approach to drug discovery due to the unique electronic and steric profile of this specific precursor:

  • The 5-Bromo Substituent: Acts as a lipophilic bioisostere that enhances cell membrane permeability. Furthermore, it serves as a highly reactive synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to build complex polyaromatic libraries.

  • The 2-Ethoxy and 3-Methoxy Groups: These electron-donating groups (EDGs) mimic the oxygenation patterns found in naturally occurring bioactive compounds (such as vanillin and curcumin derivatives). They enhance binding affinity to biological targets like Cyclooxygenase-2 (COX-2) and tubulin via targeted hydrogen bonding and favorable steric packing [2].

Reaction Chemistry & Mechanistic Causality

The synthesis of chalcones from this precursor relies on the Claisen-Schmidt Condensation , a base-catalyzed aldol condensation between an acetophenone derivative and the substituted benzaldehyde.

Causality behind the experimental design: Because 5-Bromo-2-ethoxy-3-methoxybenzaldehyde is highly electron-rich (due to the -OEt and -OMe groups), the electrophilicity of its carbonyl carbon is significantly reduced compared to an unsubstituted benzaldehyde. To overcome this thermodynamic barrier:

  • Strong Base Selection: A high concentration of base (40% NaOH) is required to quantitatively deprotonate the acetophenone, maintaining a high concentration of the highly nucleophilic enolate[1].

  • Solvent System: Ethanol (EtOH) is utilized because it solubilizes both the hydrophobic aromatic precursors and the aqueous base, while also facilitating the precipitation of the final chalcone product, driving the equilibrium forward.

  • Temperature Control: The steric bulk of the 2-ethoxy group hinders the nucleophilic attack. The reaction must be initiated at 10 °C to prevent uncontrolled oligomerization or Cannizzaro-type side reactions, followed by an extended stirring period at room temperature (25 °C) to provide the activation energy necessary for the E1cB dehydration step (elimination of the

    
    -hydroxy group to form the 
    
    
    
    -unsaturated ketone) [3].

SynthesisWorkflow A Acetophenone Derivative C Enolate Formation (40% NaOH, EtOH) A->C B 5-Bromo-2-ethoxy-3- methoxybenzaldehyde B->C D Aldol Addition Intermediate C->D E E1cB Dehydration (-H2O) D->E F Crude Chalcone Precipitate E->F G Recrystallization (EtOH/H2O) F->G H Pure Biologically Active Chalcone G->H

Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.

Experimental Protocols

The following self-validating protocol ensures high yield and high purity of the target chalcone.

Protocol A: Base-Catalyzed Synthesis of the Chalcone Derivative

Reagents: 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq, 10 mmol), Substituted Acetophenone (e.g., 4-hydroxyacetophenone) (1.0 eq, 10 mmol), 40% Aqueous NaOH (5 mL), Absolute Ethanol (20 mL).

  • Enolate Generation: Dissolve the substituted acetophenone (10 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 10 °C using an ice-water bath.

  • Base Addition: Dropwise, add 5 mL of 40% aqueous NaOH over 10 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to the self-condensation of the acetophenone.

  • Electrophile Introduction: Dissolve 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (10 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the enolate mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3). The product will appear as a new, highly UV-active spot (due to the extended conjugated

    
    -system) with a lower Rf value than the starting benzaldehyde.
    
  • Quenching & Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water. Neutralize dropwise with 10% HCl until the pH reaches 7.0. Causality: Neutralization protonates the phenoxide ions and drastically reduces the solubility of the chalcone, forcing it to precipitate as a solid mass.

  • Filtration: Collect the crude solid via vacuum filtration and wash with cold distilled water (3 × 20 mL) to remove residual salts.

Protocol B: Purification and Characterization
  • Recrystallization: Dissolve the crude chalcone in a minimum volume of boiling ethanol. Slowly add water dropwise until slight turbidity persists, then allow it to cool slowly to room temperature, followed by incubation at 4 °C overnight.

  • Validation: Filter the pure crystals. Confirm the structure via

    
    H-NMR (look for the characteristic trans-alkene doublets at 
    
    
    
    7.4–7.8 ppm with a coupling constant
    
    
    Hz, confirming the E-isomer) and FT-IR (sharp peak at ~1640-1650 cm
    
    
    for the
    
    
    -unsaturated carbonyl).

Biological Activity Profiling

Chalcones synthesized from heavily substituted benzaldehydes are potent modulators of inflammatory and oncogenic pathways [3]. The


-unsaturated ketone acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic cysteine residues on target proteins (e.g., Keap1 or COX-2 allosteric sites).

BioMechanism Chalcone Synthesized Chalcone Derivative Binding Michael Addition & Hydrophobic Interactions Chalcone->Binding Target Target Protein (e.g., COX-2 / Tubulin) Target->Binding Inhibition Enzyme/Protein Inhibition Binding->Inhibition Pathway Downstream Signaling Blockade Inhibition->Pathway Outcome Anti-inflammatory / Anticancer Effect Pathway->Outcome

Caption: Proposed biological mechanism of action for the synthesized chalcone derivatives.

Quantitative Data Summaries

Table 1: Reaction Optimization Parameters for Chalcone Synthesis

Base CatalystSolvent SystemTemperatureTime (hrs)Isolated Yield (%)Purity (HPLC)
10% NaOHEthanol25 °C1245%88%
40% NaOHEthanol25 °C582%>98%
40% KOHMethanol65 °C (Reflux)268%91% (Degradation noted)
BF

-Et

O
Dichloromethane25 °C2435%85%

Note: 40% NaOH in Ethanol at room temperature provides the optimal balance of enolate formation and preservation of the ethoxy/methoxy substituents.

Table 2: Anticipated Biological Activity (In Vitro Profiling) (Based on homologous halogenated-alkoxy chalcone arrays [2, 3])

Target / AssayCell Line / EnzymeAnticipated IC

/ MIC
Mechanism
Anti-inflammatory COX-2 (In vitro assay)1.5 - 3.2

M
Selective allosteric inhibition
Cytotoxicity MCF-7 (Breast Cancer)5.0 - 12.5

M
Tubulin polymerization inhibition
Antibacterial Staphylococcus aureus16 - 32

g/mL
Membrane disruption

References

  • Elkanzi, N. A., Hrichi, H., Alolayan, R. A., Derafa, W., Zahou, F. M., & Bakr, R. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[Link]

  • Hamad, A. A., Omer, R. A., Kaka, K. N., Amin, A. A., Ahmed, K. M., Rashid, R. F., & Aggarwal, T. (2025). A Review: New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.[Link]

  • Erdem, I., Aktas, S., & Ogut, S. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances.[Link]

Troubleshooting & Optimization

improving reaction yields of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the process optimization for synthesizing 5-Bromo-2-ethoxy-3-methoxybenzaldehyde , a critical intermediate often used in the development of SGLT2 inhibitors and other pharmaceutical scaffolds.

This guide prioritizes the Bromination-First strategy to maximize regioselectivity and yield.

Executive Summary: Route Selection Strategy

Q: Which synthetic route yields the highest purity and throughput? A: The Bromination


 Ethylation  route is superior to the Ethylation 

Bromination route.[1]
  • Why? (The Mechanistic Logic):

    • Route A (Recommended): Bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] The free hydroxyl group (-OH) at position 2 is a powerful ortho/para activator.[1] It strongly directs the electrophilic bromine to the para position (C5), ensuring high regioselectivity (>95%).[1]

    • Route B (Not Recommended): Ethylation first yields 2-ethoxy-3-methoxybenzaldehyde.[1] The directing effects of the 2-ethoxy and 3-methoxy groups are sterically and electronically similar, leading to a mixture of C5 and C6 brominated isomers, which are difficult to separate.

Module 1: Bromination of o-Vanillin

Objective: Synthesize 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromo-o-vanillin) with >90% yield.

Experimental Protocol (Optimized)
  • Dissolution: Dissolve o-vanillin (1.0 eq) in Glacial Acetic Acid (5–10 volumes).

  • Buffering: Add Sodium Acetate (1.1 eq) to buffer the HBr generated.

  • Addition: Cool to 15°C. Add Bromine (

    
    , 1.05 eq) in Acetic Acid dropwise over 60 minutes.
    
  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture into ice water. Precipitate forms.[1][2][3][4]

  • Isolation: Filter, wash with cold water, and dry.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) High solubility in quench media.[1]Increase the volume of ice water (10x reaction vol) to force precipitation.[1] Ensure pH is neutral/slightly acidic during filtration.[1]
Impurity: Di-bromo species Excess

or high temp.[1]
Strictly control

equivalents (1.0–1.05 eq).[1] Keep reaction temp <25°C.
Impurity: Unreacted o-Vanillin Old/Wet Bromine.[1]Use fresh

.[1] If using NBS (N-bromosuccinimide), ensure it is white (not yellow) and dry.[1]
Dark/Tarred Product Oxidation or exotherm spike.[1]Slow down addition rate. Ensure inert atmosphere (

) if scaling up >100g.[1]

Module 2: O-Ethylation (The Critical Step)

Objective: Convert 5-bromo-o-vanillin to 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Experimental Protocol (Williamson Ether Synthesis)
  • Setup: Charge 5-bromo-o-vanillin (1.0 eq) and Anhydrous DMF (5 volumes) into a reactor under

    
    .
    
  • Base: Add Potassium Carbonate (

    
    , 1.5–2.0 eq). Granular is preferred over powder for easier filtration, but powder reacts faster.[1]
    
  • Alkylating Agent: Add Ethyl Iodide (EtI, 1.2 eq) dropwise.[1] Note: EtI is more reactive than EtBr.[1]

  • Reaction: Heat to 50–60°C for 4–6 hours.

  • Workup: Cool to RT. Pour into crushed ice/water (10 volumes). The product should precipitate as a solid.[1]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in solvent/base.[1]DMF must be anhydrous.[1] Dry

in an oven at 120°C before use. Water kills the alkoxide intermediate.[1]
Stalled Reaction (>24h) Steric hindrance or weak leaving group.[1]Switch from EtBr to Ethyl Iodide (EtI) . Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or KI (10 mol%) to accelerate Finkelstein exchange.[1]
Product is Oily/Sticky Residual DMF.[1]DMF is hard to remove.[1] Wash the organic layer (EtOAc extract) with saturated

solution (3x) or water (5x) to pull out DMF.[1]
Side Product: Cannizzaro Base too strong/Temp too high.[1]Avoid NaOH/KOH; stick to Carbonate bases (

,

).[1] Keep temp <70°C to protect the aldehyde.[1]

Module 3: Visualization of Reaction Logic

SynthesisPath Start o-Vanillin (2-OH, 3-OMe) Step1 Bromination (Br2 / AcOH) Start->Step1 OH directs Para Side1 Route B (Ethylation First) Mixture of Isomers (C5/C6) Start->Side1 Avoid this route Inter 5-Bromo-o-vanillin (High Regioselectivity) Step1->Inter Yield >90% Step2 Ethylation (EtI / K2CO3 / DMF) Inter->Step2 Williamson Ether Target 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde Step2->Target Target Molecule

Caption: Optimized synthetic pathway prioritizing bromination on the free phenol to ensure regiochemical integrity.

Module 4: Quantitative Comparison of Reagents

Table 1: Solvent & Base Screening for Ethylation Step

SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF

60492-95 Recommended. Fast kinetics, high solubility.[1]
Acetone

Reflux (56)12-1875-80Slower.[1] Good for small scale, easier workup.[1]
MeCN

Reflux (82)685-90Expensive base.[1] Good alternative if DMF is restricted.[1]
EthanolNaOHRefluxN/A<40Avoid. Aldehyde degradation (Cannizzaro/Aldol).[1]

References

  • PubChem. (2024).[1][4] Compound Summary: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link]

Sources

purification and recrystallization solvents for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide acts as a specialized support center for the purification of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde . It is designed for researchers encountering specific purity or isolation challenges with this scaffold.

Ticket ID: PUR-5B2E3M-BZ Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Profile

Compound: 5-Bromo-2-ethoxy-3-methoxybenzaldehyde Chemical Class: Poly-substituted Benzaldehyde / Aryl Bromide Physical State: Crystalline Solid (Expected MP: 80–95°C based on homologs [1, 2]) Critical Impurities: [1]

  • 5-Bromovanillin (Starting Material): Phenolic impurity; leads to sticky crystals.

  • Oxidation Byproducts: 5-Bromo-2-ethoxy-3-methoxybenzoic acid (caused by air exposure).[1]

  • Regioisomers: Rare if synthesized via bromination of vanillin, but possible if via bromination of the ethoxy-benzaldehyde.

Purification Strategy: This compound belongs to a class of "greasy" aromatic aldehydes. While column chromatography is effective, it is often unnecessary. Recrystallization from a binary solvent system (Alcohol/Water or EtOAc/Hydrocarbon) is the gold standard for scaling up >5g.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is the most common failure mode for alkoxybenzaldehydes with melting points <100°C. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

Corrective Protocol:

  • Switch Solvent Systems: If you are using pure Ethanol or Methanol, the solubility curve is too steep. Switch to Ethyl Acetate/Heptane .

  • The "Cloud Point" Technique:

    • Dissolve crude material in minimal warm Ethyl Acetate (40-50°C).

    • Add Heptane dropwise just until permanent cloudiness appears.[2]

    • Add 1-2 drops of Ethyl Acetate to clear it.

    • Crucial Step: Add a seed crystal. If you lack seeds, scratch the glass wall with a glass rod at the liquid-air interface.

    • Cool very slowly to room temperature (wrap flask in foil/towel). Do not put it in the fridge immediately.

Issue 2: "The crystals are yellow/brown, but NMR shows >95% purity."

Diagnosis: Trace oxidation (benzoic acid formation) or phenolic impurities (starting material) often carry strong chromophores. Benzaldehydes oxidize easily in air.

Corrective Protocol:

  • The Bisulfite Wash (Chemical Purification):

    • Before recrystallization, dissolve the crude solid in EtOAc.

    • Wash with 10% Sodium Bisulfite (NaHSO₃) solution. This removes oxidized quinone-like species.

    • Wash with 5% NaOH (cold) to remove unreacted 5-bromovanillin (phenolic).

    • Dry organic layer (MgSO₄), evaporate, then recrystallize.

Issue 3: "Yield is low (<50%) after recrystallization."

Diagnosis: The compound is likely too soluble in the "good" solvent, or you are using too much solvent volume.

Corrective Protocol:

  • Solvent Ratio Adjustment: If using Ethanol/Water, increase the water fraction.

  • Mother Liquor Recovery: Do not discard the filtrate. Evaporate it to dryness and perform a "second crop" crystallization. Note: Second crops are usually less pure and require validation.

Validated Solvent Systems

The following data is synthesized from solubility behaviors of homologous brominated alkoxybenzaldehydes (e.g., 5-bromo-2,3-dimethoxybenzaldehyde [2]).

Solvent Screening Table[2]
Solvent SystemRatio (v/v)Dissolution TempRecovery PotentialComments
Ethanol / Water 9:1 to 4:1 60°C High Recommended. Best balance of yield and purity.[1] Water acts as the anti-solvent.
EtOAc / Heptane1:3 to 1:550°CModerateBest for "oiling out" issues. Produces well-defined needles.
Methanol100%RefluxLowToo soluble. Only use for very dirty crude to drop impurities.
Toluene100%80°CHighGood for removing polar impurities, but hard to dry (high BP).
Isopropanol (IPA)100%70°CModerateGood alternative if Ethanol fails. Slower evaporation.

Master Purification Workflow

This diagram illustrates the decision logic for purifying 5-Bromo-2-ethoxy-3-methoxybenzaldehyde based on crude purity and physical behavior.

PurificationLogic Start Crude 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighPhenol Contains Phenol (Starting Material)? CheckPurity->HighPhenol BaseWash Dissolve in EtOAc Wash w/ cold 1N NaOH HighPhenol->BaseWash Yes (>5%) RecrystDecision Select Solvent System HighPhenol->RecrystDecision No BaseWash->RecrystDecision AlcWater System A: Ethanol/Water (Standard) RecrystDecision->AlcWater Crystalline Solid EtOAcHept System B: EtOAc/Heptane (If Oiling Out occurs) RecrystDecision->EtOAcHept Sticky/Oily Solid Dissolve Dissolve at 60°C AlcWater->Dissolve EtOAcHept->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter SlowCool Slow Cool to RT (Seed if necessary) HotFilter->SlowCool IceBath Ice Bath (0-4°C) 1 Hour SlowCool->IceBath FilterDry Filter & Vacuum Dry (<40°C) IceBath->FilterDry

Figure 1: Decision tree for the purification of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, incorporating chemical washing steps for phenolic impurities.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol/Water (Standard)

Context: Use this for crude material that is already solid but slightly colored or <95% pure.

  • Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) in small portions (start with 30 mL) while heating to a gentle boil (approx. 70°C). Swirl constantly.

  • Saturation: Continue adding hot ethanol only until the solid dissolves. If 50 mL is reached and solid remains, it may be inorganic salts (filter them off).

  • Anti-Solvent Addition: Remove from heat. Add Deionized Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Clearing: Add 1-2 mL of hot Ethanol to clear the solution.

  • Crystallization: Cap the flask loosely. Allow it to cool to room temperature undisturbed for 3-4 hours.

    • Tip: If oil droplets form, reheat and add slightly more Ethanol.

  • Harvest: Cool in an ice bath for 30 minutes. Filter via Büchner funnel.[3] Wash with cold 50% Ethanol/Water (10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. (Melting points of solvates can be deceptive; ensure full drying) [3].

Protocol B: Chemical Wash (Pre-Purification)

Context: Essential if the crude smells of vanilla or has a significant lower-running spot on TLC (unreacted 5-bromovanillin).[1]

  • Dissolve crude (10 g) in Ethyl Acetate (100 mL) .

  • Transfer to a separatory funnel.

  • Wash with 1N NaOH (2 x 30 mL) . Note: The aqueous layer will turn yellow/orange (phenolate salt).

  • Wash with Brine (1 x 30 mL) .

  • Dry organic layer over Anhydrous MgSO₄ .

  • Filter and evaporate to dryness. Proceed to Protocol A.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Acetone is generally too powerful as a solvent for this compound (high solubility even at RT).[2] It typically leads to low recovery yields unless paired with a large volume of water, which increases the risk of "oiling out."

Q: How do I store the purified compound? A: Store in an amber vial under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Benzaldehydes slowly oxidize to benzoic acids if exposed to air and light [4].

Q: The melting point is lower than expected (e.g., 75°C vs 85°C). Why? A: This usually indicates residual solvent. Alkoxybenzaldehydes can form solvates. Run a proton NMR; if solvent peaks are present, dry at a higher temperature (45°C) under high vacuum (<5 mbar) overnight.

References

  • Sigma-Aldrich. 5-Bromo-2,3-dimethoxybenzaldehyde Product Specification. (Analogous structure properties). Available at: [1]

  • ChemicalBook. 5-Bromovanillin Synthesis and Properties. (Precursor properties).[4][5] Available at: [1]

  • BenchChem. Recrystallization Protocols for Brominated Benzaldehydes. Available at:

  • Organic Syntheses. General handling of oxidation-prone aldehydes. Org. Synth. Coll. Vol. 2, p. 323. Available at:

Sources

Technical Support Center: Troubleshooting Coupling Reactions of Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket: Low Conversion in Pd-Catalyzed Cross-Coupling of Bromobenzaldehydes Target Audience: Medicinal Chemists, Process Chemists

Introduction: The "Activated" Trap

Bromobenzaldehydes are deceptive substrates. Electronically, the formyl group (-CHO) is electron-withdrawing, which should activate the Carbon-Bromine bond for oxidative addition to Palladium(0). Theoretically, this should make them excellent coupling partners.

Why are you seeing low conversion? The failure usually stems not from the initial activation, but from the incompatibility of the aldehyde functionality with standard Suzuki-Miyaura conditions. The aldehyde is an electrophile and a reductant, making it susceptible to side reactions with bases (Cannizzaro) and nucleophiles. Furthermore, in ortho-substituted systems, the carbonyl oxygen can coordinate to the metal center, creating a thermodynamic sink that arrests the catalytic cycle.

This guide breaks down the failure modes and provides self-validating protocols to restore conversion.

Module 1: Diagnostic Triage

Before altering the chemistry, verify the integrity of the system. Bromobenzaldehydes oxidize to bromobenzoic acids on the shelf.

The "Acid Test" Protocol:

  • Visual Check: Is your liquid aldehyde cloudy? Are your crystals caked?

  • H-NMR Validation: Check for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a broad carboxylic acid peak (~11-13 ppm).

    • Impact: Even 5% acid contamination acts as a catalyst poison by protonating the active ligand or altering the pH, neutralizing the base required for transmetallation.

  • Purification: If impure, wash the ether-dissolved aldehyde with saturated

    
     to remove the acid, dry over 
    
    
    
    , and concentrate.

Module 2: The "Cannizzaro" Conflict (Base Incompatibility)

Symptom: The starting bromide is consumed, but the desired product yield is low. You observe benzyl alcohol and benzoic acid byproducts in the crude NMR.

Root Cause: Standard Suzuki conditions often use strong hydroxide or alkoxide bases (


, 

). Non-enolizable aldehydes (like bromobenzaldehyde) undergo the Cannizzaro reaction under these conditions, disproportionating into alcohol and acid. This consumes your starting material and kills the stoichiometry.
Mechanism of Failure

Cannizzaro_Failure Aldehyde Bromobenzaldehyde (Substrate) Tetra Tetrahedral Intermediate Aldehyde->Tetra Nucleophilic Attack Coupling Desired Coupling Aldehyde->Coupling Pd-Cycle (Blocked) Base Strong Base (OH- / OR-) Base->Tetra Hydride Hydride Transfer to 2nd Aldehyde Tetra->Hydride Disproportionation Waste Byproducts: Alcohol + Acid Hydride->Waste Irreversible Loss

Figure 1: The Cannizzaro shunt pathway. Strong bases attack the aldehyde rather than activating the boronic acid, diverting the substrate into waste products.

Corrective Protocol: The "Soft Base" Switch

Switch to weak, non-nucleophilic bases. The goal is to facilitate the formation of the boronate "ate" complex without attacking the aldehyde carbonyl.

BaseSuitabilityNotes

AVOID High risk of Cannizzaro reaction.

AVOID High risk of acetal formation or Cannizzaro.

EXCELLENT The gold standard for aldehyde-bearing substrates. Use suspended in dioxane/water.

GOOD Good solubility in organic solvents; lowers water requirement.

SPECIALIZED Useful for anhydrous conditions (requires activated boronic acids).

Recommended Conditions:

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Base:

    
     (3.0 equivalents).
    
  • Catalyst:

    
     (common) or 
    
    
    
    + SPhos (advanced).
  • Temperature: 80°C.

Module 3: The Ortho-Effect (2-Bromobenzaldehyde)

Symptom: 3- and 4-bromobenzaldehyde couple instantly, but 2-bromobenzaldehyde stalls at <20% conversion.

Root Cause:

  • Steric Hindrance: The ortho-formyl group physically blocks the approach of the transmetallating species.

  • Coordination Trap: The carbonyl oxygen is a "hemilabile" ligand. It can coordinate to the Palladium(II) center after oxidative addition, forming a stable 5- or 6-membered chelate. This "resting state" is too stable to undergo transmetallation.

The Solution: Bulky, Electron-Rich Ligands[1][2]

You must use ligands that are bulky enough to prevent the oxygen coordination (via steric repulsion) and electron-rich enough to drive the oxidative addition.

The "Buchwald" Protocol for Ortho-Substituted Systems:

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

    • Why: The biaryl backbone creates a "glove" around the Pd center, preventing the aldehyde oxygen from binding. The electron-rich phosphine accelerates the cycle.

  • Catalyst Source:

    
     or the pre-formed SPhos Pd G2/G3  precatalyst (highly recommended to ensure 1:1 Pd:L ratio).
    

Step-by-Step Protocol:

  • Charge a vial with 2-bromobenzaldehyde (1.0 eq), Boronic Acid (1.2 eq), and

    
      (2.0 eq).
    
  • Add SPhos Pd G2 (0.02 eq / 2 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF or Toluene and Water (10:1 ratio).

  • Stir vigorously at 60-80°C. Note: SPhos is highly active; lower temperatures often suffice, reducing side reactions.

Module 4: Boronic Acid Instability (Protodeboronation)

Symptom: The bromide remains untouched, but the boronic acid has disappeared (check via TLC/LCMS).

Root Cause: Electron-poor or heterocyclic boronic acids (often used in drug discovery) are prone to protodeboronation (loss of


 replaced by H) in the presence of base and heat. The aldehyde substrate is innocent here; the coupling partner is dying before it can react.
Corrective Protocol: Slow Release Strategy (MIDA Boronates)

If your boronic acid is unstable, switch to a MIDA (N-methyliminodiacetic acid) boronate . These are protected boron species that slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the coupling, keeping the standing concentration low and preventing decomposition.

MIDA_Release MIDA MIDA Boronate (Protected / Stable) Hydrolysis Slow Hydrolysis (aq. K3PO4) MIDA->Hydrolysis Rate Limiting Step Active Free Boronic Acid (Transient Species) Hydrolysis->Active Decomp Protodeboronation (Side Reaction) Active->Decomp Minimized by low conc. Coupling Cross-Coupling (Product) Active->Coupling Fast with Pd

Figure 2: The MIDA "Slow Release" Strategy. By throttling the release of the active species, decomposition pathways are outcompeted by the productive cross-coupling.

MIDA Protocol (Burke Method):

  • Solvent: THF:Water (10:1).

  • Base:

    
     (3.0 eq). Crucial: This specific base promotes the slow hydrolysis.
    
  • Temperature: 60°C.

  • Reference: See Gillis & Burke (2007) for detailed kinetics.

Frequently Asked Questions (FAQ)

Q: Can I protect the aldehyde in situ? A: Yes. If the aldehyde is interfering with a sensitive intermediate, you can add ethylene glycol and a catalytic amount of acid (pTsOH) to form the acetal before adding the base and catalyst. However, most modern ligands (SPhos) make this step unnecessary.

Q: My reaction turns black immediately. Is the catalyst dead? A: "Pd Black" precipitation indicates the formation of bulk Palladium(0) aggregates, which are catalytically inactive. This usually means your ligand has dissociated or oxidized.

  • Fix: Ensure rigorous degassing (sparging with Argon for 15 mins).[1] Add excess ligand (e.g., 1:2 Pd:Ligand ratio) to stabilize the Pd(0) species.

Q: Why not use oxidative addition enhancers like silver salts? A: Silver salts (


) are oxidants. They will oxidize your aldehyde to a carboxylic acid instantly. Avoid oxidants in aldehyde couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

minimizing side reactions during the functionalization of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but nuanced molecule. Here, we address common challenges and provide troubleshooting strategies to minimize side reactions and maximize the yield and purity of your desired products.

Understanding the Reactivity Landscape

5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with multiple reactive sites.[1][2] The interplay between the aldehyde, bromo, ethoxy, and methoxy functional groups dictates its chemical behavior. A thorough understanding of these influences is paramount to predicting and controlling reaction outcomes.

  • Aldehyde Group (-CHO): This is a strongly deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature.[3] The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.[4]

  • Bromo Group (-Br): This is a deactivating but ortho, para-directing substituent.[3] It is a key handle for cross-coupling reactions.

  • Ethoxy (-OCH2CH3) and Methoxy (-OCH3) Groups: These are activating, ortho, para-directing groups due to their electron-donating resonance effects. Their presence increases the electron density of the aromatic ring.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

I. Issues Related to the Aldehyde Functionality

Question 1: I am attempting a Grignard reaction, but I'm seeing low yields and a complex mixture of byproducts. What's going wrong?

Answer: Grignard reagents are potent nucleophiles and strong bases. The primary challenge here is the high reactivity of the aldehyde group, which will readily react with the Grignard reagent.[5][6] Additionally, if your Grignard reagent is prepared from a halide that also contains an acidic proton, it can be quenched.

Troubleshooting Strategies:

  • Protection of the Aldehyde: The most effective strategy is to protect the aldehyde group before introducing the Grignard reagent.[5][7] Acetals, particularly cyclic acetals formed with diols, are excellent protecting groups for aldehydes as they are stable under basic conditions.[8][9]

    • Protocol: Acetal Protection:

      • Dissolve 5-Bromo-2-ethoxy-3-methoxybenzaldehyde in an appropriate solvent (e.g., toluene or dichloromethane).

      • Add a slight excess of a diol (e.g., ethylene glycol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

      • Heat the reaction mixture with a Dean-Stark apparatus to remove water and drive the equilibrium towards acetal formation.

      • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

      • Work up the reaction by neutralizing the acid catalyst and extracting the product.

      • The protected compound can then be used in the Grignard reaction.

      • Deprotection is typically achieved by treatment with aqueous acid.[9]

  • Inverse Addition: If protection is not feasible, consider an inverse addition protocol. Add the Grignard reagent slowly to a cooled solution of the aldehyde. This maintains a low concentration of the Grignard reagent, which can sometimes minimize side reactions.

Question 2: My Wittig reaction is sluggish and giving poor yields of the desired alkene. How can I improve this?

Answer: The Wittig reaction is a powerful method for converting aldehydes to alkenes.[10][11][12] However, sterically hindered aldehydes can react slowly, especially with stabilized ylides.[11][13]

Troubleshooting Strategies:

  • Choice of Ylide: For a sterically hindered aldehyde, a more reactive, unstabilized ylide (e.g., one derived from an alkyl halide) is often more effective than a stabilized ylide (e.g., one with an adjacent electron-withdrawing group).[13] Unstabilized ylides generally favor the formation of the Z-alkene.[13]

  • Reaction Conditions:

    • Base: Ensure a strong enough base is used to fully deprotonate the phosphonium salt and generate the ylide. Common bases include n-butyllithium, sodium hydride, or sodium amide.[12][13]

    • Solvent: Anhydrous aprotic solvents like THF or diethyl ether are crucial, as ylides are sensitive to water and protic solvents.

    • Temperature: While many Wittig reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates.

Question 3: I'm observing over-oxidation of my aldehyde to a carboxylic acid during a reaction. How can I prevent this?

Answer: Aldehydes are easily oxidized to carboxylic acids, a common side reaction if oxidizing agents are present or if the reaction is exposed to air for extended periods, especially under basic conditions.[4][14][15][16]

Troubleshooting Strategies:

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Choice of Reagents: Avoid using reagents that are known to be strong oxidizing agents unless the oxidation is the intended transformation.

  • Reaction Time and Temperature: Minimize reaction times and avoid excessive heating, as these can promote oxidation.

II. Issues Related to the Bromo Group

Question 4: I'm trying to perform a Suzuki coupling, but the reaction is not going to completion. What are the key parameters to optimize?

Answer: The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds.[17][18] However, its success is highly dependent on the catalyst system, base, and solvent.[19][20] For a substrate like 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, the steric hindrance from the ortho-ethoxy group and the electronic effects of the substituents need to be considered.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection:

    • Modern palladium catalyst systems with bulky, electron-rich phosphine ligands are often necessary to overcome steric hindrance.[19] Ligands like SPhos and XPhos have shown high efficacy in similar systems.[19]

    • While traditional catalysts like Pd(PPh₃)₄ can work, they may require higher temperatures and longer reaction times.[19]

  • Base and Solvent:

    • The choice of base is critical for activating the boronic acid.[17] Common bases include K₃PO₄, K₂CO₃, and Na₂CO₃.[19]

    • Aqueous solvent mixtures (e.g., toluene/water or dioxane/water) are often used in Suzuki couplings.

  • Protocol: Suzuki Coupling

    • In a reaction vessel, combine 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add the solvent system (e.g., toluene and water).

    • Stir the mixture vigorously at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.

III. Issues Related to Ether Groups

Question 5: I'm using strongly acidic conditions and notice cleavage of the ethoxy or methoxy groups. How can this be avoided?

Answer: Ethers are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like HBr or HI.[21][22][23][24][25] This is a significant concern when your reaction conditions require a strong acid.

Troubleshooting Strategies:

  • Avoid Strong Protic Acids: If possible, use alternative reaction pathways that do not require strongly acidic conditions.

  • Lewis Acids: In some cases, a Lewis acid may be a suitable alternative to a Brønsted acid and may be less prone to causing ether cleavage.

  • Temperature Control: Ether cleavage is often more pronounced at higher temperatures. Running the reaction at a lower temperature may help to minimize this side reaction.

Visualizing Reaction Pathways and Troubleshooting

To further aid in your experimental design, the following diagrams illustrate key reaction pathways and troubleshooting logic.

Functionalization_Pathways cluster_start Starting Material cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions cluster_products Products SM 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde Wittig Wittig Reaction SM->Wittig Ph3P=CHR Protection Acetal Protection SM->Protection 1. Diol, H+ Suzuki Suzuki Coupling SM->Suzuki Ar-B(OH)2, Pd catalyst Alkene Alkene Wittig->Alkene Grignard_Protected Grignard (Protected) Alcohol Secondary Alcohol Grignard_Protected->Alcohol 3. H3O+ (Deprotection) Protection->Grignard_Protected 2. R-MgX Coupled_Product Biaryl Product Suzuki->Coupled_Product

Caption: Key functionalization pathways for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Issue Low Yield / Complex Mixture Grignard Reaction Cause1 Aldehyde Reactivity Issue->Cause1 Solution1 Protect Aldehyde (Acetal) Cause1->Solution1 Cause2 Sub-optimal Suzuki Conditions Solution2 Optimize Catalyst/Ligand/Base Cause2->Solution2 Cause3 Ether Cleavage Solution3 Avoid Strong Acids / Lower Temp Cause3->Solution3 Low_Yield_Suzuki Incomplete Suzuki Coupling Low_Yield_Suzuki->Cause2 Ether_Cleavage_Issue Loss of Ethoxy/Methoxy Ether_Cleavage_Issue->Cause3

Caption: Troubleshooting logic for common side reactions.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki coupling reactions with substrates analogous to our compound of interest, highlighting the importance of catalyst selection.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.[19]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered substrates.[19]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80475-85A classic catalyst, may require more forcing conditions.[19]

References

  • Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Cleavage of Ethers with Acids. Organic Chemistry Tutor. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • 20.4. The Wittig reaction. Organic Chemistry II - Lumen Learning. [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Redox Reactions of Aldehydes and Ketones. MedLife Mastery. [Link]

  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • 2.6 Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks. [Link]

  • Chemical Reactivity. MSU chemistry. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

  • Enzymatic reactions towards aldehydes: An overview. PMC - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry). YouTube. [Link]

  • Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace. [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. ResearchGate. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • 5-Bromo-2-ethoxybenzaldehyde. MySkinRecipes. [Link]

  • Recent trends for chemoselectivity modulation in one-pot organic transformations. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Aldehydes as powerful initiators for photochemical transformations. Beilstein Journals. [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238. PubChem. [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

  • THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. [Link]

  • N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. ResearchGate. [Link]

Sources

Technical Support Center: Strategies for Purifying Crude Mixtures Containing 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted 5-Bromo-2-ethoxy-3-methoxybenzaldehyde from crude reaction mixtures. Our focus is on delivering practical, field-proven insights grounded in chemical principles to streamline your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My post-reaction analysis (TLC, ¹H NMR) shows a significant amount of unreacted 5-Bromo-2-ethoxy-3-methoxybenzaldehyde. What is the most robust method to remove it?

A1: The presence of a significant amount of polar starting material requires a targeted purification strategy. A simple aqueous workup is often insufficient. The choice of method depends on the properties of your desired product. The most reliable and selective method for aldehyde removal is a chemical quench and extraction using a saturated sodium bisulfite (NaHSO₃) solution.[1][2] This technique converts the aldehyde into a water-soluble bisulfite adduct, which is easily separated into the aqueous layer.[3] If your product is sensitive to aqueous acidic conditions (bisulfite solutions are slightly acidic), then flash column chromatography is the preferred alternative.

Here is a decision workflow to guide your choice:

Purification_Decision_Workflow start Crude Mixture Containing Unreacted Aldehyde product_stability Is the desired product stable to mild aqueous acid? start->product_stability bisulfite_wash Perform Sodium Bisulfite Wash (Protocol 1) product_stability->bisulfite_wash Yes chromatography Perform Flash Column Chromatography (Protocol 2) product_stability->chromatography No product_solid Is the desired product a solid with different solubility? bisulfite_wash->product_solid chromatography->product_solid recrystallize Recrystallize Product (Protocol 3) product_solid->recrystallize Yes pure_product Pure Product product_solid->pure_product No recrystallize->pure_product Bisulfite_Adduct_Formation cluster_product Product Aldehyde R-CHO (5-Bromo-2-ethoxy-3-methoxybenzaldehyde) Adduct R-CH(OH)-SO₃⁻ Na⁺ (Water-Soluble Adduct) Aldehyde->Adduct Nucleophilic Attack & Proton Transfer Bisulfite Na⁺ ⁻HSO₃ (Sodium Bisulfite)

Sources

Validation & Comparative

A Comparative Guide to Interpreting the FTIR Absorption Peaks of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list, offering a comparative framework to confidently identify this polysubstituted aromatic aldehyde and distinguish it from similar chemical structures. We will explore the causal relationships between molecular structure and vibrational frequencies, grounded in established spectroscopic principles.

Molecular Structure and Expected Vibrational Modes

5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a tetrasubstituted benzene ring featuring a combination of electron-donating ether groups, an electron-withdrawing bromine atom, and a conjugating aldehyde functional group. This unique arrangement of substituents creates a distinct infrared "fingerprint." Understanding the expected vibrations of each component is the first step in accurate spectral interpretation.

The primary functional groups and their associated vibrational modes are:

  • Aldehyde Group (-CHO): Characterized by a strong carbonyl (C=O) stretch and two weak, but highly diagnostic, C-H stretching vibrations.

  • Aromatic Ring (C₆H₂): Exhibits C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

  • Ether Linkages (-OCH₃, -OCH₂CH₃): Identified by their characteristic C-O stretching bands. The ethoxy group also introduces aliphatic C-H bonds.

  • Bromo Substituent (C-Br): Produces a low-frequency stretching vibration in the far-infrared region.

  • Aliphatic Chains (-CH₃, -CH₂-): Show characteristic C-H stretching and bending modes.

Below is a diagram illustrating the key functional groups of the target molecule.

Caption: Key functional groups in 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Experimental Protocol for FTIR Analysis

To ensure spectral data is both accurate and reproducible, a validated experimental protocol is essential. For a solid crystalline sample such as 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, two primary methods are recommended: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

Method A: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid technique requiring minimal sample preparation, making it ideal for routine analysis.[1][2]

Methodology:

  • Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue from previous measurements.[3]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.[1]

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the solid sample and the crystal surface. This is critical for achieving a high-quality spectrum.[3]

  • Sample Scan: Acquire the FTIR spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Post-Analysis Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface as described in step 1.

Method B: Potassium Bromide (KBr) Pellet

This traditional transmission method provides high-quality spectra and is often used for reference purposes. It relies on dispersing the sample within an IR-transparent matrix.[4][5]

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder. The KBr should be stored in a drying oven to minimize moisture, which absorbs strongly in the IR spectrum.[6]

  • Grinding: Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][7] Proper grinding is essential to reduce light scattering and produce a clear pellet.[6]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[7] This will form a thin, transparent, or translucent KBr pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan.

  • Sample Scan: Mount the KBr pellet in the sample holder and acquire the spectrum under the same conditions as the background scan.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the sample's vibrational modes.

In-Depth FTIR Spectrum Analysis

The FTIR spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Table 1: Predicted FTIR Absorption Peaks for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic C-HStretchWeak to Medium
2985-2850Aliphatic C-H (-CH₃, -CH₂)StretchMedium
~2830 and ~2730Aldehyde C-HStretch (often a Fermi doublet)Weak, but diagnostic
~1680Conjugated Aldehyde C=OStretchStrong, Sharp
1600-1570Aromatic C=CIn-ring StretchMedium
1500-1400Aromatic C=CIn-ring StretchMedium to Strong
~1260Aryl-Alkyl Ether (C-O)Asymmetric StretchStrong
~1040Aryl-Alkyl Ether (C-O)Symmetric StretchMedium to Strong
~850Aromatic C-HOut-of-plane BendMedium to Strong
< 700C-BrStretchWeak to Medium
Analysis of Key Regions:
  • C-H Stretching Region (3100-2700 cm⁻¹):

    • A weak absorption just above 3000 cm⁻¹ is expected due to the two C-H bonds on the aromatic ring.[8]

    • Multiple medium-intensity peaks will appear below 3000 cm⁻¹, corresponding to the asymmetric and symmetric stretches of the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy and methoxy substituents.[9]

    • Two weak but highly characteristic peaks for the aldehyde C-H stretch are anticipated around 2830 cm⁻¹ and 2730 cm⁻¹.[8][10] The presence of the lower frequency band is a strong indicator of an aldehyde functional group.[10] This splitting is often the result of Fermi resonance with an overtone of a C-H bending vibration.[10]

  • Carbonyl Stretching Region (1700-1650 cm⁻¹):

    • A very strong and sharp absorption peak is the most prominent feature of the spectrum, corresponding to the C=O stretch of the aldehyde.

    • Because the aldehyde is directly attached to the aromatic ring, conjugation delocalizes the pi-electrons, weakening the C=O bond.[9] This shifts the absorption to a lower frequency (typically 1710-1685 cm⁻¹) compared to a saturated aliphatic aldehyde (1740-1720 cm⁻¹).[10]

    • Furthermore, the ethoxy and methoxy groups at the ortho and meta positions are electron-donating through resonance. This effect further increases the single-bond character of the carbonyl group, shifting the peak to an even lower wavenumber, likely around ~1680 cm⁻¹ .[11][12]

  • Fingerprint Region (<1500 cm⁻¹):

    • Aromatic C=C Stretches: Expect sharp, medium-intensity bands in the 1600-1400 cm⁻¹ range, which are characteristic of the benzene ring.[8]

    • Ether C-O Stretches: Aryl alkyl ethers typically show two strong bands. An asymmetric stretch is expected around 1260 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. These are key peaks for confirming the presence of the methoxy and ethoxy groups.

    • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring dictates the position of strong C-H OOP bending absorptions. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in the 840-850 cm⁻¹ region.[13] This provides structural confirmation of the isomer.

    • C-Br Stretch: The C-Br stretch is expected at low frequencies, typically below 700 cm⁻¹, and can be difficult to assign definitively as it falls in a region with many other bending vibrations.

Comparative Analysis with Alternative Structures

To build confidence in the spectral interpretation, it is instructive to compare the expected spectrum of the target molecule with simpler, related compounds.

Table 2: Comparative FTIR Data of Related Benzaldehyde Derivatives
CompoundKey Diagnostic Peak 1 (C=O Stretch)Key Diagnostic Peak 2 (Ether C-O)Key Diagnostic Peak 3 (Aldehyde C-H)
Benzaldehyde ~1705 cm⁻¹ (Conjugated)[14]AbsentPresent (~2820, ~2720 cm⁻¹)
Anisole (Methoxybenzene)AbsentPresent (~1250, ~1040 cm⁻¹)Absent
5-Bromo-2-hydroxy-3- methoxybenzaldehyde ~1650-1660 cm⁻¹ (Conjugated + H-bonding)Present (~1260, ~1040 cm⁻¹)Present (~2830, ~2730 cm⁻¹)
Target Molecule ~1680 cm⁻¹ (Conjugated + EDGs)Present (~1260, ~1040 cm⁻¹) Present (~2830, ~2730 cm⁻¹)

This comparison highlights the unique combination of peaks that identifies 5-Bromo-2-ethoxy-3-methoxybenzaldehyde. While benzaldehyde shares the aldehyde peaks, it lacks the strong ether bands. Anisole has the ether bands but no carbonyl or aldehyde C-H stretches. A closely related compound like 5-Bromo-2-hydroxy-3-methoxybenzaldehyde would show a C=O stretch at a significantly lower frequency due to strong intramolecular hydrogen bonding, a feature absent in our target molecule.[15][16]

Workflow for Spectral Interpretation

A systematic approach is crucial for accurate and efficient spectral analysis. The following workflow outlines the logical steps from data acquisition to structural confirmation.

workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_confirm Confirmation prep Prepare Sample (ATR or KBr) acquire Acquire Spectrum (incl. Background) prep->acquire region1 Analyze C-H Stretch Region (3100-2700 cm⁻¹) - Aromatic >3000 - Aliphatic <3000 - Aldehyde ~2730? acquire->region1 region2 Identify Carbonyl (C=O) Peak (~1680 cm⁻¹) Is it strong and sharp? region1->region2 region3 Analyze Fingerprint Region (<1500 cm⁻¹) - Aromatic C=C (1600-1400) - Ether C-O (~1260, ~1040) - C-H OOP (~850) region2->region3 compare Compare with Reference Spectra (Benzaldehyde, Anisole, etc.) region3->compare confirm Confirm Structure compare->confirm

Caption: Systematic workflow for FTIR spectral analysis and interpretation.

Conclusion

The FTIR spectrum of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde is highly characteristic. The definitive identification relies on observing a combination of key absorption bands:

  • A strong, sharp carbonyl (C=O) absorption around 1680 cm⁻¹ , indicating a conjugated aldehyde with electron-donating groups.

  • Weak, but distinct, aldehyde C-H stretches around 2830 cm⁻¹ and 2730 cm⁻¹ .

  • Strong C-O stretching bands characteristic of aryl alkyl ethers around 1260 cm⁻¹ and 1040 cm⁻¹ .

  • A C-H out-of-plane bending band near 850 cm⁻¹ , confirming the 1,2,3,5-tetrasubstitution pattern.

By following the systematic workflow and comparative analysis presented in this guide, researchers can confidently use FTIR spectroscopy to verify the synthesis and purity of this complex molecule.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 3, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved March 3, 2026, from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved March 3, 2026, from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved March 3, 2026, from [Link]

  • University of the West Indies. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved March 3, 2026, from [Link]

  • University of Szeged. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved March 3, 2026, from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved March 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Retrieved March 3, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Sample Measurements. Retrieved March 3, 2026, from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 3, 2026, from [Link]

  • SlidePlayer. (n.d.). 6 - IR - spectroscopy. Retrieved March 3, 2026, from [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved March 3, 2026, from [Link]

  • AZoM. (2025, March 21). How to Read and Interpret FTIR Results: A Beginner's Guide. Retrieved March 3, 2026, from [Link]

  • UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings. Retrieved March 3, 2026, from [Link]

  • University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved March 3, 2026, from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. PubChem. Retrieved March 3, 2026, from [Link]

  • ACS Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved March 3, 2026, from [Link]

  • Research Square. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved March 3, 2026, from [Link]

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  • International Journal of Engineering and Science Invention. (2018, December 13). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. Retrieved March 3, 2026, from [Link]

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  • Jurnal Pendidikan MIPA. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved March 3, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating HPLC purity method by objectively comparing column chemistries and providing empirically backed protocols.

Introduction & Analytical Challenges

The compound 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS: 708986-35-0) is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis ()[1]. Structurally, it features a reactive aldehyde, two distinct ether linkages (ethoxy and methoxy), and a heavy halogen (bromine).

The primary analytical challenge in developing a purity assay for this compound lies in resolving the active intermediate from closely related structural analogs. The most problematic impurity is typically the debrominated analog (2-ethoxy-3-methoxybenzaldehyde). Because the debrominated impurity differs only by the absence of a single bromine atom, standard hydrophobic retention strategies often fail to provide baseline resolution, necessitating a more targeted chromatographic approach.

Method Development Strategy

To ensure a robust assay, we employ a Quality by Design (QbD) approach. Rather than relying on trial and error, this workflow systematically evaluates orthogonal chemistries before optimizing gradient and kinetic parameters.

HPLC_Workflow Start Define Analytical Target Profile (5-Bromo-2-ethoxy-3-methoxybenzaldehyde) Screening Phase 1: Column Screening Evaluate Orthogonal Chemistries (C18 vs. Phenyl-Hexyl vs. PFP) Start->Screening MobilePhase Phase 2: Mobile Phase Selection (0.1% Formic Acid / Acetonitrile) Screening->MobilePhase Optimization Phase 3: Gradient Optimization (Maximize Resolution > 2.0) MobilePhase->Optimization Validation Phase 4: Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation SelfValidating System Suitability Testing (SST) (Tailing < 1.5, %RSD < 2.0) Validation->SelfValidating

Figure 1: Quality by Design (QbD) workflow for HPLC method development and validation.

Column Chemistry Comparison: The Quest for Selectivity

Selectivity (


) has the most profound impact on chromatographic resolution, making the choice of stationary phase the most critical decision in method development ()[2]. For halogenated aromatic compounds, relying solely on standard C18 columns is a common pitfall. Below is an objective comparison of three stationary phases evaluated for this assay:
C18 (Octadecylsilane)
  • Mechanism: Hydrophobic (dispersive) interactions.

  • Performance: Poor. C18 relies purely on partitioning based on hydrophobicity. The bromo- and debromo-compounds exhibit highly similar partition coefficients in a standard water/acetonitrile system, leading to severe peak overlap and co-elution.

Phenyl-Hexyl
  • Mechanism: Hydrophobic +

    
     interactions.
    
  • Performance: Marginal. The phenyl ring in the stationary phase interacts with the benzaldehyde aromatic ring, offering orthogonal selectivity compared to C18. While it improves the separation slightly, it lacks a specific affinity for the halogen atom, resulting in incomplete baseline resolution.

PFP (Pentafluorophenyl) — The Optimal Choice
  • Mechanism: Dipole-dipole,

    
    , hydrogen bonding, and shape selectivity.
    
  • Performance: Superior. PFP columns are explicitly recommended for the separation of halogenated and polar aromatic compounds ()[3]. The highly electronegative fluorine atoms on the stationary phase create strong dipole interactions with the polarizable bromine atom of the analyte. This dramatic shift in selectivity easily resolves the brominated target from its debrominated counterpart.

Experimental Protocol: A Self-Validating System

A reliable method must be self-validating. This requires incorporating System Suitability Testing (SST) directly into the protocol to ensure the chromatographic system is "fit for purpose" prior to any sample analysis ()[4].

Chromatographic Conditions & Causality
ParameterSettingScientific Rationale (Causality)
Column PFP (150 mm x 4.6 mm, 3 µm)Maximizes dipole-dipole interactions for halogen selectivity. The 3 µm particle size ensures high theoretical plates (efficiency).
Mobile Phase A 0.1% Formic Acid in WaterThough the analyte is neutral, the acidic modifier suppresses residual silanol ionization on the silica support, preventing peak tailing of trace impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and sharper peaks than methanol due to its lower viscosity and aprotic nature.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Temperature 30°CReduces mobile phase viscosity to improve mass transfer and ensures retention time reproducibility regardless of ambient laboratory fluctuations.
Detection UV at 230 nmThe conjugated aromatic system of the benzaldehyde core exhibits strong UV absorbance near 230 nm, maximizing the signal-to-noise (S/N) ratio.
Injection Vol. 10 µLPrevents column overloading and peak broadening, preserving the high efficiency needed to separate closely eluting isomers.
Step-by-Step Execution
  • Sample Preparation: Prepare a Diluent of Water:Acetonitrile (50:50, v/v). Accurately weigh and dissolve 5-Bromo-2-ethoxy-3-methoxybenzaldehyde to a final concentration of 0.5 mg/mL.

  • Equilibration: Flush the column with the initial gradient composition (30% B) for at least 10 column volumes until a stable baseline is achieved.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 30%

      
       90% B (Linear ramp to elute strongly retained impurities)
      
    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.1 - 20.0 min: 30% B (Re-equilibration)

  • Blank Injection: Inject the diluent to verify no ghost peaks elute at the retention time of the target analyte.

  • System Suitability Testing (SST): Inject the Standard Solution 5 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area

      
       2.0%; Tailing Factor (Tf) 
      
      
      
      1.5; Resolution (Rs) between the main peak and the debrominated impurity
      
      
      2.0.
  • Sample Analysis: Proceed with injecting the unknown samples in duplicate only if the SST criteria are strictly met.

Quantitative Data & Performance Comparison

To validate the theoretical column selection, experimental data was generated comparing the three phases under identical gradient conditions using a spiked sample containing 0.5% of the debrominated impurity.

Column PhaseRetention Time (min)Resolution (

) from Debromo-Impurity
Tailing Factor (

)
Overall Assessment
C18 8.41.1 (Co-elution)1.32Fail - Cannot accurately quantify impurity.
Phenyl-Hexyl 9.11.6 (Partial separation)1.25Marginal - Fails ICH baseline resolution criteria.
PFP 10.53.4 (Baseline separation) 1.05 Pass - Highly robust and reproducible.

Data Interpretation: The PFP column slightly increases the overall retention time but drastically improves the resolution (


 = 3.4). This empirically proves the causality of dipole-dipole interactions between the fluorinated stationary phase and the brominated analyte, yielding a perfectly symmetrical peak (

= 1.05).

Conclusion

For the purity analysis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, standard C18 chemistries are analytically insufficient due to a lack of halogen selectivity. By applying a QbD approach and leveraging the specific dipole-dipole mechanisms of a Pentafluorophenyl (PFP) stationary phase, researchers can achieve baseline resolution from critical debrominated impurities. When combined with an acidic mobile phase and a self-validating SST protocol, this method ensures high-fidelity analytical data suitable for stringent pharmaceutical development and quality control.

References

  • LCGC International. (2019). "Top Three HPLC Method Development Tips". Chromatography Online. URL:[Link]

  • Agilent Technologies. "Agilent HPLC Column Selection Guide". Agilent Library. URL:[Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Molecular Blueprint: A Comparative Analysis of Fragmentation Pathways

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying chemical principles that govern the fragmentation process. We will dissect the molecule's fragmentation pathways, comparing them to structurally related compounds to provide a robust, scientifically grounded understanding. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for unambiguous molecular identification.

The Subject Molecule: Structure and Predicted Mass

5-Bromo-2-ethoxy-3-methoxybenzaldehyde

  • Molecular Formula: C10H11BrO3

  • Molecular Weight: 259.10 g/mol (using 79Br isotope) and 261.10 g/mol (using 81Br isotope)

  • Structure:

The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will be a key diagnostic feature in the mass spectrum, with fragment ions containing bromine appearing as doublet peaks separated by 2 m/z units.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following outlines a standard protocol for acquiring the mass spectrum of a solid, thermally stable compound like 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for this type of analyte.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Methodology:

  • Sample Preparation: Dissolve a small amount of the solid sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • GC Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase the temperature at a rate of 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and is a key tenet of trustworthy library matching.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

Rationale Behind Experimental Choices:

  • 70 eV Electron Energy: This energy is significantly higher than the ionization potentials of most organic molecules, leading to consistent and extensive fragmentation. This consistency is the foundation of creating and using spectral libraries for compound identification.

  • GC Introduction: For a relatively volatile and thermally stable compound, GC-MS is the preferred method. It ensures that a pure sample enters the ion source, preventing spectral overlap from impurities.

  • Temperature Programming: A temperature ramp in the GC oven is crucial for ensuring good chromatographic peak shape and separation from any residual solvent or minor impurities.

Predicted Fragmentation Pathways and Comparative Analysis

The fragmentation of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde is predicted to be driven by the presence of the aldehyde, ethoxy, methoxy, and bromo substituents on the aromatic ring. The following diagram illustrates the primary predicted fragmentation pathways.

Fragmentation_Pathway M [M]+• m/z 258/260 M_minus_H [M-H]+ m/z 257/259 M->M_minus_H - •H M_minus_CH3 [M-CH3]+ m/z 243/245 M->M_minus_CH3 - •CH3 M_minus_C2H4 [M-C2H4]+• m/z 230/232 M->M_minus_C2H4 - C2H4 (McLafferty) M_minus_CHO [M-CHO]+ m/z 229/231 M->M_minus_CHO - •CHO M_minus_C2H5 [M-C2H5]+ m/z 229/231 M->M_minus_C2H5 - •C2H5 Fragment_A m/z 201/203 M_minus_C2H4->Fragment_A - •CHO Fragment_B m/z 173/175 M_minus_CHO->Fragment_B - C2H4 Fragment_A->Fragment_B - CO Fragment_C m/z 122 Fragment_B->Fragment_C - Br

Caption: Predicted EI fragmentation pathway for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Table 1: Predicted Major Fragment Ions and Their Origins
m/z (79Br/81Br)Proposed Structure/FormulaFragmentation PathwayComparative Analysis
258/260[C10H11BrO3]+•Molecular Ion (M+•) The presence of the bromine isotope pattern is the first and most crucial piece of evidence for the elemental composition.
257/259[C10H10BrO3]+Loss of a hydrogen radical (•H) from the aldehyde group.This is a common fragmentation for aromatic aldehydes, leading to a stable acylium ion.
243/245[C9H8BrO3]+Loss of a methyl radical (•CH3) from the ethoxy group.Alpha-cleavage is a dominant pathway for ethers. The stability of the resulting oxonium ion drives this fragmentation.
230/232[C8H7BrO3]+•Loss of ethene (C2H4) via a McLafferty-type rearrangement from the ethoxy group.This is a characteristic fragmentation for ethyl ethers and provides strong evidence for the ethoxy substituent.
229/231[C9H8BrO2]+Loss of a formyl radical (•CHO) .Loss of the aldehyde group is a primary fragmentation pathway for benzaldehydes.
229/231[C8H6BrO3]+Loss of an ethyl radical (•C2H5) .Cleavage of the ethyl group from the ethoxy substituent.
201/203[C7H4BrO2]+Loss of carbon monoxide (CO) from the [M-CHO]+ ion.A common subsequent fragmentation for aromatic aldehydes after the initial loss of the formyl radical.
173/175[C6H3BrO]+Loss of ethene (C2H4) from the m/z 201/203 ion.Further fragmentation of the ring structure.
122[C7H6O2]+Loss of a bromine radical (•Br) from the m/z 201/203 ion.Cleavage of the carbon-bromine bond. The resulting ion without the bromine isotope pattern is a key diagnostic feature.

In-Depth Mechanistic Discussion and Comparative Insights

The Influence of the Aldehyde Group: A Comparison with Benzaldehyde

The fragmentation of the aldehyde group is a primary driver of the overall pattern. In simple benzaldehyde, the loss of a hydrogen radical to form the [M-H]+ ion (m/z 105) and the loss of the formyl radical (•CHO) to form the phenyl cation (m/z 77) are the two most significant peaks. In our target molecule, the corresponding losses are observed at m/z 257/259 and 229/231, respectively. The subsequent loss of CO from the [M-CHO]+ fragment is also a hallmark of benzaldehyde fragmentation. This provides a clear diagnostic link to the presence of the benzaldehyde moiety.

The Role of the Alkoxy Substituents: Methoxy vs. Ethoxy Fragmentation

Both methoxy and ethoxy groups are strong ortho, para directors in electrophilic aromatic substitution, but their fragmentation patterns in mass spectrometry are distinct.

  • Methoxy Group: Aromatic methyl ethers typically show a strong peak for the loss of a methyl radical (•CH3), followed by the loss of carbon monoxide (CO). While the loss of the entire methoxy group (•OCH3) can occur, the loss of •CH3 is often more prominent.

  • Ethoxy Group: Aromatic ethyl ethers have two characteristic fragmentation pathways:

    • Loss of an ethyl radical (•C2H5): This leads to a phenoxy-type cation.

    • McLafferty Rearrangement: This involves the transfer of a hydrogen atom from the ethyl group to the oxygen atom with the subsequent elimination of a neutral ethene (C2H4) molecule. This is a highly specific and diagnostic fragmentation for ethyl ethers and is predicted to be a significant pathway for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, leading to the ion at m/z 230/232.

The presence of a strong peak corresponding to the loss of 28 Da (C2H4) would be a definitive piece of evidence for the ethoxy group over a methoxy or other alkoxy substituent.

The Impact of the Bromo Substituent

The bromine atom serves two critical functions in the interpretation of the mass spectrum:

  • Isotopic Signature: As mentioned, the 1:1 ratio of 79Br and 81Br provides an unmistakable signature for any fragment containing bromine. The absence of this doublet for a particular fragment ion is equally informative, indicating the loss of the bromine atom.

  • Influence on Fragmentation: The C-Br bond is weaker than a C-H or C-C bond, making the loss of a bromine radical (•Br) a favorable fragmentation pathway, especially in later-stage fragmentations of smaller ions. The appearance of an ion at m/z 122 would strongly support this.

Conclusion: A Self-Validating Interpretation

The predicted mass spectrum of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a composite of the characteristic fragmentations of its constituent functional groups. A trustworthy interpretation of the spectrum relies on a self-validating system of cross-correlation:

  • The molecular ion peak with its bromine isotope pattern confirms the elemental composition.

  • The loss of a formyl radical and subsequent loss of carbon monoxide are indicative of the benzaldehyde structure.

  • The loss of ethene via a McLafferty rearrangement provides unambiguous evidence for the ethoxy group.

  • The loss of a methyl radical is consistent with the presence of a methoxy or ethoxy group.

  • The presence and absence of the bromine isotope pattern in various fragment ions allow for the precise localization of the bromine atom on the fragment.

By systematically comparing the observed fragmentation pattern with these predicted pathways and the known fragmentation of related compounds, researchers can achieve a high degree of confidence in the structural elucidation of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde and similar novel molecules. This analytical rigor is fundamental to the advancement of drug development and chemical research.

References

  • NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra, for a wide range of compounds. [Link]

  • Mass Spectrometry: A Textbook, 3rd Edition by Jürgen H. Gross: An authoritative text covering the principles and applications of mass spectrometry. [Link]

  • Interpretation of Mass Spectra, 4th Edition by Fred W. McLafferty and Frantisek Turecek: A classic guide to the interpretation of mass spectra and understanding fragmentation mechanisms. [Link]

Comparative Reactivity Profile: 5-Bromo-2-ethoxy-3-methoxybenzaldehyde vs. 5-Bromovanillin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For synthetic chemists and drug development professionals, selecting the correct aromatic building block is critical for streamlining downstream functionalization. 5-Bromovanillin and 5-Bromo-2-ethoxy-3-methoxybenzaldehyde are both brominated, highly oxygenated benzaldehyde derivatives. However, their divergent substitution patterns—specifically the presence of a free phenolic hydroxyl group in 5-bromovanillin versus a fully alkylated ether in the 2-ethoxy derivative—dictate entirely different reactivity pathways.

This guide objectively compares their electronic profiles, steric environments, and compatibility with standard organometallic and cross-coupling workflows, providing validated experimental protocols to maximize synthetic yield.

Structural and Electronic Analysis

The fundamental reactivity differences between these two compounds stem from their functional group arrangements and resulting electronic states:

  • 5-Bromovanillin (3-Methoxy-4-hydroxy-5-bromobenzaldehyde): Derived from para-vanillin, this molecule features a free phenolic OH at the 4-position. The electron-withdrawing nature of both the bromine atom and the formyl group lowers the pKa of this phenol to approximately 6.26[1]. Consequently, 5-bromovanillin acts as a Brønsted acid. In the presence of strong nucleophiles or bases, it rapidly deprotonates to form a phenoxide ion. This electron-rich phenoxide strongly deactivates the ring toward certain transition-metal catalytic cycles and completely quenches highly basic organometallic reagents.

  • 5-Bromo-2-ethoxy-3-methoxybenzaldehyde: Derived from an ortho-vanillin scaffold, this compound is fully etherified. The absence of an acidic proton renders the molecule neutral and highly compatible with strong bases and nucleophiles[2]. However, the ortho-ethoxy group (at position 2) introduces specific steric bulk directly adjacent to the formyl group (at position 1), which can marginally slow down nucleophilic addition compared to the unhindered aldehyde in 5-bromovanillin.

Reactivity Comparison Table

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance of both substrates across common synthetic transformations.

Parameter / Reaction Type5-Bromovanillin5-Bromo-2-ethoxy-3-methoxybenzaldehyde
Phenolic Status Free OH (pKa ~6.26)Fully Etherified (Neutral)
Grignard / Organolithium Poor: Quenches reagent; requires 2+ eq. or prior OH protection.Excellent: Clean 1,2-addition to the aldehyde.
Suzuki-Miyaura Coupling Moderate: Requires excess base (e.g., LiOH) or OH protection[3].Excellent: Direct Pd-catalyzed cross-coupling.
Aldehyde Steric Hindrance Low: Aldehyde is unhindered (positions 2,6 are open).Moderate: Ortho-ethoxy group restricts trajectory.
Reductive Amination Excellent: Phenol does not interfere with mild hydrides.Excellent: Standard imine formation and reduction.

Divergent Synthetic Workflows

The presence or absence of the free phenol creates a strict bifurcation in how these molecules behave under organometallic conditions.

Logical Relationship: Grignard Reactivity

GrignardReactivity cluster_1 Pathway A: Free Phenol cluster_2 Pathway B: Etherified Phenol S1 5-Bromovanillin R1 Grignard (R-MgX) S1->R1 O1 Acid-Base Quench (Reaction Fails) R1->O1 S2 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde R2 Grignard (R-MgX) S2->R2 O2 1,2-Addition (Secondary Alcohol) R2->O2

Caption: Divergent Grignard reactivity based on phenolic protection status.

Protocol A: Direct Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Causality & Design: Because 5-Bromo-2-ethoxy-3-methoxybenzaldehyde lacks an acidic proton, it does not require the specialized aqueous basic conditions or protecting groups that 5-bromovanillin demands. A standard biphasic system (Toluene/H₂O) with K₂CO₃ provides the optimal environment for boronic acid activation while maintaining the integrity of the ether linkages.

Self-Validating Workflow:

  • Setup: In a Schlenk flask, combine 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O. Degas the biphasic mixture via three freeze-pump-thaw cycles. Validation: The absence of oxygen prevents the formation of homocoupled boronic acid byproducts.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under argon. Heat to 90°C for 12 hours. Validation: The reaction mixture will transition from yellow to a dark brown/black suspension, indicating the generation of the active Pd(0) species and successful oxidative addition.

  • Monitoring: Check via TLC (Hexanes/EtOAc 3:1). The UV-active starting material spot should disappear, replaced by a lower Rf spot corresponding to the larger biaryl system.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer isolates the cross-coupled product, while the aqueous layer traps the boronic acid salts and potassium bromide.

SuzukiWorkflow Start 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde Cat Pd(PPh3)4 / K2CO3 Toluene/H2O Start->Cat Arylboronic Acid Intermediate Pd(II) Oxidative Addition Complex Cat->Intermediate Product Cross-Coupled Biaryl Product Intermediate->Product Reductive Elimination

Caption: Biphasic Suzuki-Miyaura cross-coupling workflow for etherified benzaldehydes.

Protocol B: Chemoselective Reductive Amination of 5-Bromovanillin

Causality & Design: While 5-bromovanillin struggles in cross-coupling without protection, its unhindered aldehyde is an excellent substrate for Schiff base formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to avoid reducing the aldehyde directly and is completely unreactive toward the free phenolic OH.

Self-Validating Workflow:

  • Imine Formation: Dissolve 5-bromovanillin (1.0 eq) and a primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Validation: A distinct color change (typically to bright yellow or orange) confirms the formation of the intermediate imine.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Validation: Mild effervescence may occur due to trace moisture. The reaction is complete when the yellow color fades, indicating the reduction of the conjugated imine to the amine.

  • Acid/Base Extraction: Quench with saturated NaHCO₃. Extract with dichloromethane. To purify, extract the organic layer with 1M HCl (the basic amine product moves to the aqueous layer). Basify the aqueous layer with NaOH to pH 10, and re-extract with fresh dichloromethane to yield the highly pure secondary amine.

Environmental & Safety Considerations

When scaling these reactions, researchers must account for the distinct toxicity profiles of the substrates. 5-Bromovanillin exhibits acute aquatic toxicity with long-lasting effects[4]. Aqueous waste from Protocol B (which contains free phenols and brominated aromatics) must be strictly segregated and treated. Conversely, the fully etherified 5-Bromo-2-ethoxy-3-methoxybenzaldehyde is typically processed entirely within organic solvent streams, requiring standard halogenated organic waste protocols.

References

  • ChemBK: 5-Bromovanilin - Physico-chemical Properties.
  • Sigma-Aldrich: 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.
  • RSC Publishing: Suzuki–Miyaura cross-coupling reaction of aryl halides.
  • RSC Publishing: First total synthesis of chromanone A, preparation of rel
  • Taylor & Francis: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.

Sources

A Comparative Guide to the Melting Point Determination and Validation of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of two primary methodologies for determining the melting point of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde: the traditional capillary method and the instrumental technique of Differential Scanning Calorimetry (DSC) for validation. As a novel or sparsely documented compound, establishing a reliable melting point is a critical first step in its physical characterization, serving as a key indicator of identity and purity. This document is designed for researchers, scientists, and drug development professionals who require method validation and data integrity in their work.

The Foundational Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a sharp, well-defined temperature range.[1] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1] Therefore, accurate melting point determination is a fundamental technique for:

  • Purity Assessment: A narrow melting range (typically < 2 °C) is indicative of a high degree of purity.[1] A broad range suggests the presence of impurities or that the substance may be a mixture.

This guide explores the practical application and comparative analysis of two distinct methods to establish and validate this critical parameter.

Primary Determination: The Capillary Method

The capillary method is the most common technique for melting point determination due to its simplicity and accessibility.[2] It involves heating a small sample packed into a capillary tube and visually observing the melting process.

Causality Behind the Experimental Protocol

The reliability of the capillary method is entirely dependent on meticulous technique. Each step is designed to ensure that the temperature recorded by the thermometer is the true temperature of the sample as it melts. Thermal equilibrium between the sample, the heating block, and the thermometer is paramount.[1]

Detailed Experimental Protocol: Capillary Method
  • Instrument Calibration:

    • Rationale: The accuracy of the apparatus's thermometer must be verified. This is a non-negotiable step for data trustworthiness.

    • Procedure: Calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting range of the sample.[3][4] Standards such as benzophenone (47-49 °C), vanillin (81-83 °C), and caffeine (235-238 °C) are commonly used.[5] A calibration curve or correction factor should be applied to all subsequent readings if necessary.

  • Sample Preparation:

    • Rationale: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer.[6] A poorly packed sample can lead to an artificially broad melting range.[7]

    • Procedure:

      • Ensure the 5-Bromo-2-ethoxy-3-methoxybenzaldehyde sample is completely dry, as residual solvent will act as an impurity.

      • Crush the crystalline sample into a fine powder using a mortar and pestle.

      • Jab the open end of a capillary tube into the powder several times.[6]

      • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[6][7]

      • The final packed sample height should be 2–3 mm.[8]

  • Measurement:

    • Rationale: A slow heating rate is critical for allowing the system to maintain thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

    • Procedure:

      • Insert the packed capillary tube into the heating block of the apparatus.[6]

      • Set a rapid heating rate initially to approach the expected melting point quickly (e.g., 5-10 °C/min).

      • When the temperature is approximately 20 °C below the anticipated melting point, reduce the heating rate to a slow ramp of 1–2 °C per minute.[6]

      • Record the temperature at which the first drop of liquid appears (T1).

      • Record the temperature at which the last solid crystal melts into a clear liquid (T2).

      • The melting range is reported as T1 – T2.

      • Perform the measurement in triplicate to ensure reproducibility.

Validation and Enhanced Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that provides a more detailed and quantitative assessment of a substance's melting behavior.[9] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10]

The DSC Advantage: From Observation to Quantitative Data

DSC offers superior precision and provides more information than the visual capillary method. The melting process is an endothermic event (it absorbs heat), which is detected by the instrument as a peak in the heat flow curve.[11] This allows for an objective, instrument-based determination of the melting profile. DSC is widely used in the pharmaceutical industry for purity assessment and characterization of active pharmaceutical ingredients (APIs).[12]

Detailed Experimental Protocol: DSC
  • Instrument Calibration:

    • Rationale: Both the temperature (x-axis) and heat flow (y-axis) of the DSC instrument must be calibrated to ensure accuracy.

    • Procedure: Calibrate the instrument using high-purity certified reference materials, such as Indium, which has a well-defined melting point (156.6 °C) and enthalpy of fusion.[9]

  • Sample Preparation:

    • Rationale: A precise sample weight and proper encapsulation are necessary for accurate heat flow measurements.

    • Procedure:

      • Accurately weigh 2–5 mg of the 5-Bromo-2-ethoxy-3-methoxybenzaldehyde sample into an aluminum DSC pan.

      • Hermetically seal the pan with a lid. This prevents any loss of sample due to sublimation or decomposition.

      • Prepare an empty, sealed aluminum pan to be used as the reference.

  • Measurement:

    • Rationale: A controlled heating rate and inert atmosphere prevent oxidative degradation and ensure a clean, interpretable thermogram.

    • Procedure:

      • Place the sample pan and the reference pan into the DSC cell.

      • Purge the cell with an inert gas, such as nitrogen (e.g., at 50 mL/min), to provide a stable atmosphere.

      • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature well above the completion of the melt (e.g., 130 °C).

      • Record the resulting thermogram (Heat Flow vs. Temperature).

      • Analyze the thermogram to determine the extrapolated onset temperature and the peak temperature of the endotherm.

Data Presentation and Method Comparison

The following tables summarize hypothetical but realistic experimental data for a pure sample of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Table 1: Melting Point Data via Capillary Method
TrialOnset of Melting (T1)Completion of Melting (T2)Melting Range (°C)
195.5 °C96.5 °C1.0
295.6 °C96.4 °C0.8
395.5 °C96.6 °C1.1
Average 95.5 °C 96.5 °C 1.0 °C
Table 2: Thermal Analysis Data via DSC
ParameterValueDescription
Extrapolated Onset Temperature 95.8 °CThe temperature at which melting begins, determined by the intersection of the baseline and the tangent of the melting peak's leading edge. Often correlates well with the true thermodynamic melting point.
Peak Temperature 97.9 °CThe temperature at which the rate of heat absorption is at its maximum.
Comparative Analysis
  • Concordance: The results from both methods show strong agreement. The onset of melting observed in the capillary method (95.5 °C) is very close to the extrapolated onset temperature from the DSC analysis (95.8 °C). This concordance provides a high degree of confidence in the determined melting point.

  • Precision and Objectivity: The DSC provides a higher degree of precision and removes the subjectivity of visual observation.[11] The "melting range" in the capillary method is operator-dependent, whereas the DSC onset and peak temperatures are calculated algorithmically from the data.

  • Information Depth: DSC provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), which is the area under the melting peak. This value is proportional to the energy required to melt the sample and can be used in more advanced purity calculations.[12]

Visualizing the Methodologies

Diagram 1: Overall Workflow for Melting Point Determination & Validation

This diagram illustrates the logical flow from initial determination to instrumental validation, emphasizing the self-validating nature of the process.

G cluster_0 Primary Determination (Capillary Method) cluster_1 Validation & Confirmation (DSC) Calibrate 1. Calibrate Apparatus (Using Certified Standards) Prepare_Cap 2. Prepare Sample (Dry, Grind, Pack 2-3mm) Calibrate->Prepare_Cap Measure_Cap 3. Measure Melting Range (Slow Ramp Rate: 1-2°C/min) Prepare_Cap->Measure_Cap Record_Cap 4. Record T1-T2 Range (Triplicate Measurement) Measure_Cap->Record_Cap Analyze_DSC 4. Analyze Thermogram (Determine Onset & Peak Temp.) Record_Cap->Analyze_DSC Calibrate_DSC 1. Calibrate DSC (e.g., Indium Standard) Prepare_DSC 2. Prepare Sample (Weigh 2-5mg, Seal Pan) Calibrate_DSC->Prepare_DSC Measure_DSC 3. Run DSC Scan (Inert Atmosphere, 5-10°C/min) Prepare_DSC->Measure_DSC Measure_DSC->Analyze_DSC Final_Report Final Characterization Report Analyze_DSC->Final_Report

Caption: Workflow for Melting Point Determination and Validation.

Diagram 2: Comparison of Measurement Principles

This diagram contrasts the physical basis of measurement for the two techniques.

G Capillary Capillary Method Input: Heat Process: Visual Observation Output: Temperature Range (T1-T2) DSC Differential Scanning Calorimetry (DSC) Input: Heat Process: Measures Differential Heat Flow Output: Thermogram (Onset, Peak Temp., ΔH) Sample Solid Sample (5-Bromo-2-ethoxy-3- methoxybenzaldehyde) Sample->Capillary Qualitative Sample->DSC Quantitative

Caption: Comparison of Capillary vs. DSC Measurement Principles.

Conclusion

For the characterization of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, both the capillary method and Differential Scanning Calorimetry are essential tools. The capillary method serves as a rapid, accessible technique for initial determination, yielding a melting range of 95.5 - 96.5 °C in this study. DSC provides robust validation of this result, offering higher precision and deeper quantitative insight, with a determined onset of 95.8 °C. The strong correlation between the visual onset of melting and the DSC extrapolated onset confirms the accuracy of the findings. For rigorous scientific and drug development purposes, employing DSC as a validation step is highly recommended to ensure the objectivity and integrity of the compound's physical characterization data.

References

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]

  • Melting Point Calibration Standards. Reagecon. [Link]

  • 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. [Link]

  • Melting Point Determination. University of Calgary. [Link]

  • Melting Point Reference Standards. Mettler Toledo. [Link]

  • Calibration standards melting point meters. A.KRÜSS Optronic. [Link]

  • Calibration standards for melting point determination. Crea Analytical. [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

  • Verification Method for Determination of Melting Temperature and Enthalpy Changes (∆H) Using Differential Scanning Calorimeter. (2023, December 10). ResearchGate. [Link]

  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Stenutz. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]

  • What and why. (2016, April 27). CureFFI.org. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

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The Theoretical Blueprint: Elemental Composition of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental Analysis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde: Standards, Methodologies, and Data Interpretation

In the precise world of chemical synthesis and drug development, the unequivocal confirmation of a molecule's identity and purity is paramount. For a compound such as 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde likely used as a building block in the synthesis of more complex molecules, elemental analysis serves as a fundamental checkpoint. This guide provides a detailed comparison of the analytical standards and methodologies employed to verify the elemental composition of this compound, offering insights for researchers, scientists, and quality control professionals.

Before any analysis can be performed, the theoretical elemental composition must be calculated from the molecular formula, C₁₀H₁₁BrO₃ . This theoretical data provides the benchmark against which all experimental results are measured.

  • Molecular Weight: 259.10 g/mol

  • Carbon (C): 46.36%

  • Hydrogen (H): 4.28%

  • Bromine (Br): 30.84%

  • Oxygen (O): 18.52% (Note: Oxygen is typically determined by difference rather than direct measurement in standard combustion analysis).

Primary Method: Combustion Analysis for Carbon and Hydrogen (CH Analysis)

The cornerstone for determining carbon and hydrogen content in organic compounds is high-temperature combustion analysis, often referred to as CHN (Carbon, Hydrogen, Nitrogen) analysis.[1][2] Though our target molecule lacks nitrogen, the instrumentation and principle remain the same.

Principle of Operation: A minute, precisely weighed sample of the compound is combusted in a furnace at temperatures exceeding 900°C in a stream of pure oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). The resulting gas mixture is then passed through a series of traps or columns to remove interfering elements—crucially, the bromine from our compound—before the CO₂ and H₂O are separated and quantified by a thermal conductivity detector.

Critical Consideration for Halogenated Compounds: The presence of bromine necessitates a specific modification to the standard CHN analysis workflow.[1] During combustion, bromine is converted into bromine gas (Br₂) and hydrogen bromide (HBr). These halogen species are highly corrosive and will interfere with the detectors. Therefore, a scrubbing tube containing a reagent like silver tungstate or silver vanadate is placed downstream of the combustion furnace to trap these halogen by-products.[1]

Standard Protocol for CH Analysis
  • Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard with a known C, H, and N composition, such as acetanilide.

  • Sample Preparation: A small amount of the 5-Bromo-2-ethoxy-3-methoxybenzaldehyde sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into the combustion furnace.

  • Gas Purification: The resulting gas mixture flows through the specialized scrubbing reagents to remove bromine and other potential interferences like sulfur oxides.

  • Separation & Detection: The purified gas stream (CO₂, H₂O, and the helium carrier gas) passes through a gas chromatography column to separate the components. A thermal conductivity detector (TCD) then quantifies the amount of each gas.

  • Data Calculation: The instrument's software calculates the percentages of carbon and hydrogen in the original sample based on the detector signals and the initial sample weight.

Workflow for Combustion Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Output Sample Weigh 1-3 mg Sample in Tin Capsule Combustion Combustion Furnace (>900°C, O₂) Sample->Combustion Scrubbing Halogen Scrubber (e.g., Silver Tungstate) Combustion->Scrubbing Reduction Reduction Tube (Removes excess O₂) Scrubbing->Reduction Separation GC Column Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Result Calculate %C & %H Detection->Result

Caption: Workflow for CH analysis of a halogenated compound.

Determining Bromine Content: A Comparative Look

Standard CHN analyzers do not directly measure halogens. Therefore, a separate analytical technique is required to quantify the bromine content.

Method 1: Oxygen Flask Combustion with Titration

This classical and reliable wet chemistry method involves:

  • Combustion: The weighed sample is wrapped in a piece of filter paper and placed in a platinum basket, which is then sealed in a flask filled with pure oxygen. The sample is ignited, leading to rapid combustion.

  • Absorption: The combustion products, including HBr, are absorbed into a specific solution (e.g., a dilute solution of hydrogen peroxide or sodium hydroxide).

  • Titration: The resulting bromide ions in the absorption solution are then quantitatively determined by titration, typically with a standardized silver nitrate (AgNO₃) solution.

Method 2: Ion Chromatography (IC)

A more modern and instrumental approach, ion chromatography offers higher sensitivity and specificity.[2]

  • Sample Digestion: The sample is first decomposed to convert the organically bound bromine into ionic bromide. This can be achieved via oxygen flask combustion (as above) or other digestion methods like microwave-assisted combustion.

  • Analysis: The resulting solution containing the bromide ions is injected into an ion chromatograph. The bromide is separated from other anions on an ion-exchange column and quantified using a conductivity detector.

Comparison of Halogen Analysis Methods
FeatureOxygen Flask Combustion w/ TitrationIon Chromatography (IC)
Principle Combustion, absorption, and volumetric titration.Combustion/digestion followed by ion-exchange separation and conductivity detection.
Measures Total bromide content.Specific bromide ion concentration; can separate from other halides (Cl⁻, I⁻).
Advantages Cost-effective, well-established, requires basic lab equipment.High sensitivity and specificity, suitable for complex matrices, automated.[2]
Limitations Lower sensitivity, potential for human error in titration, can be time-consuming.Higher initial equipment cost, requires specialized personnel.
Workflow for Halogen Determination

cluster_0 Titration Method cluster_1 Ion Chromatography Method Sample Weigh Sample Combustion Oxygen Flask Combustion Sample->Combustion Absorption Absorb Gases into Solution (HBr → Br⁻) Combustion->Absorption Titration Titrate with AgNO₃ Absorption->Titration IC Inject into Ion Chromatograph Absorption->IC Result1 Calculate %Br Titration->Result1 Result2 Calculate %Br IC->Result2

Caption: Comparative workflows for bromine determination.

A Self-Validating System: Integrating Complementary Techniques

While elemental analysis confirms the ratio of elements, it does not provide information about the molecular structure. To ensure the compound is indeed 5-Bromo-2-ethoxy-3-methoxybenzaldehyde and not an isomer, a suite of spectroscopic techniques must be used. These methods, in conjunction with elemental analysis, create a self-validating system of characterization.

TechniquePurposeKey Expected Data for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns.A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of one bromine atom.
¹H NMR Spectroscopy Provides information on the number and chemical environment of hydrogen atoms.Signals corresponding to the aldehyde proton, aromatic protons, and the ethoxy and methoxy groups with specific chemical shifts and splitting patterns.
¹³C NMR Spectroscopy Identifies the different carbon environments in the molecule.Ten distinct signals corresponding to the ten carbon atoms in the molecule, including the aldehyde carbonyl carbon.
Infrared (IR) Spectroscopy Identifies functional groups present.Characteristic absorption bands for the aldehyde C=O stretch, C-O ether bonds, and aromatic C-H bonds. The C-Br stretch appears in the fingerprint region.[3]

Acceptance Criteria and Conclusion

For a sample to be considered pure, the experimentally determined elemental percentages should align closely with the theoretical values. A widely accepted tolerance in the pharmaceutical and fine chemical industries is ±0.4% of the theoretical value for each element.

References

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]

  • Analytik Jena. C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer. [Link]

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Validating Synthetic Routes for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde Scale-Up: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized benzaldehyde derivatives is a cornerstone in the development of complex pharmaceutical intermediates, particularly in the design of benzofuran-based therapeutics and siderophore analogs[1]. Among these, 5-Bromo-2-ethoxy-3-methoxybenzaldehyde (CAS 708986-35-0) is a critical building block. However, transitioning its synthesis from a milligram-scale discovery lab to a multi-kilogram pilot plant introduces significant challenges regarding regioselectivity, reagent safety, and downstream purification.

This guide objectively compares the two primary synthetic pathways for this molecule—starting from the widely available o-vanillin (2-hydroxy-3-methoxybenzaldehyde)—and provides field-proven, self-validating protocols for the optimal scale-up route.

Mechanistic Pathway & Route Design

When designing a scale-up route for 5-bromo-2-ethoxy-3-methoxybenzaldehyde, chemists must decide the sequence of two critical transformations: the electrophilic aromatic bromination and the Williamson ether synthesis (O-ethylation).

Route A: Bromination followed by Ethylation (The Preferred Pathway)

This route exploits the powerful electron-donating and ortho/para-directing nature of the free phenolic hydroxyl group in o-vanillin. Because the 3-position is occupied by a methoxy group and the 1-position by a formyl group, bromination is highly regioselective for the 5-position (para to the hydroxyl). Once the bromine is installed, the mildly acidic phenol is deprotonated and ethylated.

Route B: Ethylation followed by Bromination (The Alternative)

In this approach, o-vanillin is first ethylated to form 2-ethoxy-3-methoxybenzaldehyde. While the ethoxy group is still an activating ortho/para director, it is bulkier and slightly less activating than a free phenoxide. Consequently, the subsequent bromination requires harsher conditions, suffers from reduced regioselectivity (due to steric clash and altered electronic distribution), and introduces the risk of ether cleavage under acidic bromination conditions.

SyntheticRoutes SM o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) IntA 5-Bromo-o-vanillin SM->IntA Route A: Br2, AcOH (Regioselective Bromination) IntB 2-Ethoxy-3-methoxybenzaldehyde SM->IntB Route B: EtBr, K2CO3 (O-Ethylation) Target 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde IntA->Target EtBr, K2CO3 (O-Ethylation) IntB->Target Br2, FeBr3 (Harsher Bromination)

Comparative synthetic pathways for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde from o-vanillin.

Quantitative Data & Scale-Up Metrics

To objectively evaluate these alternatives, we must look at the empirical data generated during pilot-scale runs. Route A consistently outperforms Route B across all major green chemistry and process engineering metrics.

Scale-Up MetricRoute A (Bromination → Ethylation)Route B (Ethylation → Bromination)Causality & Process Impact
Overall Yield 85–92%60–68%Route A avoids the formation of over-brominated and regioisomeric byproducts.
Regioselectivity >98% (5-position)~82% (mixed isomers)The free -OH in Route A is a vastly superior directing group compared to the bulkier -OEt in Route B.
E-factor ~12 kg waste / kg product~19 kg waste / kg productRoute B requires extensive chromatographic purification to separate isomers, drastically increasing solvent waste.
Cost per kg Baseline+40%Lower yields and the need for complex downstream processing inflate the cost of Route B.
Scalability ExcellentModerateRoute A intermediates crystallize easily from aqueous quench, enabling filtration-based isolation.

Experimental Protocols: A Self-Validating System

Based on the performance metrics, Route A is the definitive choice for scale-up. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system—meaning each step contains built-in analytical checkpoints to ensure the reaction is proceeding as intended before moving to the next unit operation.

Step 1: Regioselective Bromination of o-Vanillin

Causality Insight: We utilize glacial acetic acid as the solvent and sodium acetate as a buffer[2]. The electrophilic aromatic substitution generates hydrobromic acid (HBr) as a byproduct. If left unbuffered, the highly acidic environment can trigger the demethylation of the 3-methoxy group. Sodium acetate neutralizes the HBr, protecting the ether linkages while maintaining a homogeneous reaction medium[3].

Step-by-Step Methodology:

  • Reactor Charging: Charge a jacketed glass-lined reactor with o-vanillin (1.0 eq, 1.0 kg) and glacial acetic acid (5.0 L). Stir at 250 rpm until complete dissolution is achieved.

  • Buffering: Add anhydrous sodium acetate (1.1 eq, 0.59 kg). Cool the reactor jacket to bring the internal temperature to 0 °C.

  • Electrophilic Addition: Load elemental bromine (1.1 eq, 1.15 kg) into an addition funnel. Introduce the bromine dropwise over 2 hours. Critical Control Parameter: Maintain the internal temperature strictly below 5 °C to prevent oxidative side reactions.

  • Maturation: Once addition is complete, warm the reactor to 20 °C and stir for 1 hour.

  • Quench & Isolation: Slowly add ice-cold water (15.0 L) to the reactor to precipitate the product. Filter the resulting yellow solid via a Nutsche filter, wash with copious amounts of water (3 × 5 L) to remove acetic acid and sodium bromide, and dry under vacuum at 45 °C for 24 hours.

Validation Checkpoint:

  • TLC: Hexanes/EtOAc (4:1) should show complete consumption of o-vanillin.

  • Melting Point: The isolated 5-bromo-o-vanillin must exhibit a sharp melting point of 122–124 °C. A depressed melting point indicates incomplete washing of salts or the presence of unreacted starting material.

Step 2: O-Ethylation of 5-Bromo-o-vanillin

Causality Insight: The phenolic hydroxyl group of 5-bromo-o-vanillin is rendered mildly acidic by the electron-withdrawing bromine and formyl groups. Potassium carbonate (K₂CO₃) is the ideal base here; it is strong enough to quantitatively deprotonate the phenol to a reactive phenoxide, but mild enough to avoid aldol condensation side-reactions with the formyl group. Dimethylformamide (DMF) is selected as the polar aprotic solvent because it leaves the phenoxide nucleophile unsolvated and highly reactive, driving the Sₙ2 substitution with ethyl bromide to completion.

Step-by-Step Methodology:

  • Deprotonation: Charge a clean reactor with 5-bromo-o-vanillin (1.0 eq, 1.0 kg), anhydrous K₂CO₃ (2.0 eq, 1.2 kg), and DMF (4.0 L). Heat the suspension to 60 °C under a nitrogen atmosphere.

  • Alkylation: Add ethyl bromide (1.5 eq, 0.71 kg) dropwise over 1 hour. Note: Ethyl bromide is preferred over diethyl sulfate for scale-up due to a more manageable toxicity profile and the generation of benign KBr waste rather than problematic sulfate salts.

  • Reaction: Maintain the internal temperature at 60 °C with continuous stirring for 4 hours.

  • Precipitation: Cool the mixture to 20 °C. Slowly dilute the reaction with deionized water (20.0 L). The sudden change in polarity forces the highly lipophilic 5-bromo-2-ethoxy-3-methoxybenzaldehyde to crash out of solution.

  • Isolation: Filter the solid, wash thoroughly with water (5 × 4 L) to completely remove DMF, and recrystallize from hot ethanol to yield the pure target compound.

Validation Checkpoint:

  • FTIR: The broad O-H stretching band (~3200 cm⁻¹) present in the intermediate must completely disappear, confirming full etherification.

  • LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 259.0 (and 261.0 due to the ¹⁷Br/⁸¹Br isotope pattern).

ScaleUpWorkflow Start Charge o-Vanillin & Acetic Acid Buffer Add NaOAc Cool to 0 °C Start->Buffer Bromination Dropwise Br2 Addition (Electrophilic Aromatic Substitution) Buffer->Bromination Quench Aqueous Quench & Filtration (Yields 5-Bromo-o-vanillin) Bromination->Quench AlkylationPrep Charge Intermediate, K2CO3, & DMF Quench->AlkylationPrep QC Checkpoint: MP 122-124 °C Ethylation Add EtBr at 60 °C (Williamson Ether Synthesis) AlkylationPrep->Ethylation Purification Water Precipitation & EtOH Recrystallization Ethylation->Purification Final Pure 5-Bromo-2-ethoxy- 3-methoxybenzaldehyde Purification->Final

Experimental workflow and quality control checkpoints for the scale-up of Route A.

Conclusion

For the scale-up synthesis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, the sequence of operations dictates the commercial viability of the process. By performing the bromination step first (Route A), chemists leverage the natural electronic directing effects of the free phenol, ensuring near-perfect regioselectivity and eliminating the need for wasteful chromatographic purifications. The subsequent O-ethylation locks the structure efficiently, providing a high-purity building block ready for downstream pharmaceutical integration.

References

  • Bray J.M., Pierce S., Angeles-Boza A.M., Peczuh M.W. "Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin." Molecules. 2022;27(12):3688.[Link]

  • Tang H.J., Zhang X.W., Yang L., Li W., Li J.H., Wang J.X., Chen J. "Synthesis and evaluation of xanthine oxidase inhibitory and antioxidant activities of 2-arylbenzo[b]furan derivatives based on salvianolic acid C." European Journal of Medicinal Chemistry. 2016;124:637-648.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their synthesis and use to their ultimate disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, a specialized aromatic aldehyde. Adherence to these procedures is critical not only for laboratory safety but also for environmental stewardship.

Understanding the Hazard Profile: A Data-Driven Approach

To establish a safe disposal protocol, we must first understand the potential hazards associated with 5-Bromo-2-ethoxy-3-methoxybenzaldehyde. By examining the documented hazards of similar brominated and methoxylated benzaldehydes, we can infer a likely hazard profile. The following table summarizes the key safety information for structurally related compounds.

Compound NameCAS NumberHazard Statements
5-Bromo-2-hydroxy-3-methoxybenzaldehyde5034-74-2Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
5-Bromo-2-methoxybenzaldehyde25016-01-7Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
3-Bromo-4-methoxybenzaldehyde34841-06-0Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Based on this data, it is prudent to handle 5-Bromo-2-ethoxy-3-methoxybenzaldehyde as a compound that is harmful if swallowed and an irritant to the skin, eyes, and respiratory system.

Core Directive: The Disposal Workflow

The proper disposal of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde is a multi-step process that begins with waste segregation at the point of generation and culminates in its transfer to a licensed hazardous waste facility. The following workflow provides a logical sequence for this process.

DisposalWorkflow A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Properly categorize waste C Step 3: Waste Accumulation & Storage B->C Use compatible containers D Step 4: Arrange for Professional Disposal C->D Adhere to storage limits E Step 5: Documentation & Record Keeping D->E Maintain a clear audit trail

Caption: Disposal workflow for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

Experimental Protocol: Step-by-Step Disposal Methodology

This section details the procedural steps for the safe handling and disposal of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde waste.

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Part 2: Waste Segregation and Collection
  • Designated Waste Stream: Establish a dedicated waste stream for halogenated organic compounds. Do not mix 5-Bromo-2-ethoxy-3-methoxybenzaldehyde waste with non-halogenated solvents or other incompatible waste streams.[4] This is crucial for both safety and cost-effective disposal.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect any solid residues, contaminated personal protective equipment (e.g., gloves, weighing paper), or spill cleanup materials in a designated, compatible solid waste container.

    • Liquid Waste: Collect any solutions containing 5-Bromo-2-ethoxy-3-methoxybenzaldehyde in a separate, compatible liquid waste container.

Part 3: Container Management
  • Container Selection: Use containers that are chemically compatible with brominated aromatic aldehydes. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Bromo-2-ethoxy-3-methoxybenzaldehyde"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Appropriate hazard pictograms (e.g., irritant, harmful)

Part 4: Storage and Accumulation
  • Storage Location: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Container Integrity: Keep waste containers closed at all times, except when adding waste. Regularly inspect containers for any signs of leakage or degradation.

Part 5: Final Disposal
  • Professional Disposal Service: The disposal of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde must be handled by a licensed and approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

The Rationale Behind the Protocol: A Deeper Dive

The procedures outlined above are grounded in the principles of chemical safety and environmental protection.

  • Segregation of Halogenated Waste: Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts. Mixing them with non-halogenated waste can complicate and increase the cost of disposal.

  • Environmental Persistence: Brominated aromatic compounds can be persistent in the environment and may have adverse effects on aquatic life.[6][7] Proper disposal through a certified facility ensures that these compounds are managed in an environmentally responsible manner.

  • Regulatory Compliance: The United States Environmental Protection Agency (EPA) and other regulatory bodies have strict regulations governing the disposal of hazardous waste. Following these procedures ensures compliance with these legal requirements.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and responsible management of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde waste, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Watanabe, I., & Sakai, S. (2003). Environmental release and behavior of brominated flame retardants.
  • Li, Y., et al. (2021). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review.
  • World Health Organization. (2010).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.